molecular formula C15H10BrNO B092316 7-Bromo-2-phenyl-3,1-benzoxazepine CAS No. 19062-90-9

7-Bromo-2-phenyl-3,1-benzoxazepine

Cat. No.: B092316
CAS No.: 19062-90-9
M. Wt: 300.15 g/mol
InChI Key: AIBBQTHVKOGPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-phenyl-3,1-benzoxazepine (CAS Number: 19062-90-9) is a chemical compound belonging to the benzoxazepine class of heterocyclic structures. Benzoxazepines are seven-membered ring systems containing both oxygen and nitrogen atoms, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This particular compound features a bromine atom at the 7-position and a phenyl substituent at the 2-position of the benzoxazepine core. Benzoxazepine derivatives have been identified as prevalent designs of biologically active compounds and are well-known pharmacophores showing capable properties against various diseases . Research indicates that benzoxazepine derivatives demonstrate significant pharmacological potential, including documented antipsychotic activity, effects on central nervous system damage, and anticancer activities . The structural framework of benzoxazepines makes them valuable intermediates and target molecules in drug discovery programs. The bromine substituent on the benzoxazepine core offers a reactive site for further functionalization through various cross-coupling reactions, enabling medicinal chemists to create diverse analog libraries for structure-activity relationship studies. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety protocols and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19062-90-9

Molecular Formula

C15H10BrNO

Molecular Weight

300.15 g/mol

IUPAC Name

7-bromo-2-phenyl-3,1-benzoxazepine

InChI

InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H

InChI Key

AIBBQTHVKOGPTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

Synonyms

7-Bromo-2-phenyl-3,1-benzoxazepine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Bromo-2-phenyl-3,1-benzoxazepine is a heterocyclic compound belonging to the benzoxazepine class. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Benzoxazepine derivatives have been investigated for their potential as anticancer, anticonvulsant, and antimicrobial agents. The introduction of a bromine atom and a phenyl group to the core structure is anticipated to modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity, making it a target for further investigation. This document serves as a technical resource for professionals in drug development, summarizing the predicted physicochemical properties, a proposed synthetic pathway, and a potential biological mechanism of action.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for the parent 3,1-benzoxazepine and a structurally related bromo-substituted benzodiazepine. These values provide an approximation of the expected properties for this compound.

Property3,1-Benzoxazepine (Parent Compound)[1]7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Related Compound)[3]
Molecular Formula C₉H₇NOC₁₆H₁₃BrN₂O
Molecular Weight 145.16 g/mol 329.19 g/mol
XLogP3 1.93.1
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 12
Rotatable Bond Count 01
Exact Mass 145.052763847 Da328.02113 Da
Topological Polar Surface Area 21.6 Ų32.7 Ų
Heavy Atom Count 1120

Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of benzoxazepine derivatives. A common approach involves the condensation of a substituted 2-aminophenol with a suitable aldehyde or its equivalent.

Proposed Synthesis of this compound:

The synthesis could be envisioned in a two-step process starting from 2-amino-4-bromophenol and benzaldehyde.

  • Step 1: Formation of the Schiff Base.

    • To a solution of 2-amino-4-bromophenol (1 equivalent) in a suitable solvent such as ethanol or methanol, benzaldehyde (1 equivalent) is added.

    • A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature or gently heated for several hours to form the corresponding Schiff base (an imine).

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by filtration or evaporation of the solvent.

  • Step 2: Cyclization to form the 3,1-benzoxazepine ring.

    • The Schiff base from Step 1 is dissolved in an appropriate solvent.

    • A reagent that can facilitate the ring closure is then added. This could potentially be achieved through various methods reported for similar cyclizations, which may involve the use of a dehydrating agent or a catalyst to promote intramolecular cyclization.

    • The reaction conditions, such as temperature and reaction time, would need to be optimized.

    • The final product, this compound, would be purified using standard techniques like column chromatography or recrystallization.

It is crucial to note that this is a generalized, proposed protocol, and optimization of reagents, solvents, and reaction conditions would be necessary for a successful synthesis.

Visualizations

Synthetic Workflow for this compound cluster_start Starting Materials cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cyclization 2-amino-4-bromophenol 2-amino-4-bromophenol Reaction1 Condensation (e.g., Ethanol, Acetic Acid) 2-amino-4-bromophenol->Reaction1 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction1 Schiff_Base Intermediate Schiff Base Reaction1->Schiff_Base Reaction2 Intramolecular Cyclization (e.g., Dehydrating Agent) Schiff_Base->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Some benzoxazepine derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells.[4][5][6] The following diagram illustrates a simplified representation of this potential mechanism of action.

Cell Cycle Arrest Pathway Benzoxazepine 7-Bromo-2-phenyl- 3,1-benzoxazepine PBR Peripheral Benzodiazepine Receptor (PBR) Benzoxazepine->PBR Binds to Signal_Cascade Signal Transduction Cascade PBR->Signal_Cascade p21_p27 Upregulation of p21 & p27 Signal_Cascade->p21_p27 CyclinD_CDK46 Cyclin D / CDK4/6 Complex p21_p27->CyclinD_CDK46 Inhibits G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD_CDK46->G1_Arrest

References

In-depth Technical Guide: 7-Bromo-2-phenyl-3,1-benzoxazepine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific compound 7-Bromo-2-phenyl-3,1-benzoxazepine did not yield a definitive CAS number or a standardized IUPAC name from publicly available chemical databases. This suggests that the compound may be a novel chemical entity, not yet widely synthesized, or is referenced under a different nomenclature. This guide will provide information on closely related compounds and present a detailed technical overview of a structurally similar molecule to serve as a representative example for researchers, scientists, and drug development professionals.

Identification of "this compound" and Structurally Similar Compounds

While a direct match for "this compound" is not available, several related benzoxazepine and benzodiazepine derivatives have been identified. These compounds share core structural motifs, such as the brominated benzene ring fused to a seven-membered heterocyclic ring and a phenyl substituent.

Table 1: Identification of Compounds Structurally Related to this compound

Compound NameCAS NumberIUPAC NameMolecular FormulaNotes
2-Phenyl-3,1-benzoxazepine14300-21-12-phenyl-3,1-benzoxazepine[1][2]C₁₅H₁₁NOThis compound contains the core 2-phenyl-3,1-benzoxazepine structure but lacks the bromo-substituent at the 7-position.
7-Bromo-2-(p-bromophenyl)-3,1-benzoxazepine19062-92-17-bromo-2-(4-bromophenyl)-3,1-benzoxazepine[3]C₁₅H₁₀Br₂NOThis derivative includes the 7-bromo substitution but has an additional bromine atom on the phenyl ring.
7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one2894-61-37-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[4]C₁₅H₁₁BrN₂OA benzodiazepine derivative with high structural similarity, featuring the 7-bromo and 5-phenyl substitutions on a fused diazepine ring system. This compound is also known as bromonordiazepam.
Phenazepam51753-57-27-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[5]C₁₅H₁₀BrClN₂OA well-documented benzodiazepine drug that is structurally analogous to the requested compound, featuring a 7-bromo substituent and a phenyl group (with a chlorine substituent) attached to the diazepine ring. It is used in the treatment of various mental disorders, including schizophrenia and anxiety.[5]

Representative Technical Guide: Phenazepam

Given the lack of specific data for "this compound," this section provides a detailed technical guide for Phenazepam , a structurally related and well-documented benzodiazepine.

Chemical and Physical Properties

The following table summarizes key quantitative data for Phenazepam.

Table 2: Physicochemical Properties of Phenazepam

PropertyValueReference
IUPAC Name 7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one[5]
CAS Number 51753-57-2[5]
Molecular Formula C₁₅H₁₀BrClN₂O[5]
Molecular Weight 349.6 g/mol [5]
Bioavailability 16.7% (in rats)[5]
Metabolism Hepatic (aromatic oxidation and C3-hydroxylation)[5]
Elimination Half-life 6–18 hours[5]
Excretion Renal[5]
Experimental Protocols

The synthesis of Phenazepam involves a multi-step process that was first developed in the Soviet Union.[5][6] A general outline of a synthetic route is as follows:

  • Acylation of p-bromoaniline: The synthesis begins with the acylation of p-bromoaniline with o-chlorobenzoic acid acyl chloride. This reaction is typically catalyzed by zinc chloride to produce 2-(o-chlorobenzoylamino)-5-bromo-2-chlorobenzophenone.[6]

  • Hydrolysis: The resulting benzophenone derivative is then hydrolyzed using aqueous sulfuric acid. This step yields 2-amino-5-bromo-2'-chlorobenzophenone.[6]

  • Acylation with Glycine Derivative: The aminobenzophenone is subsequently acylated with the hydrochloride of aminoacetic acid acyl chloride in a chloroform solvent. This forms 2-(aminomethylcarbonylamino)-5-bromo-2-chlorobenzophenone hydrochloride.[6]

  • Cyclization: The hydrochloride salt is converted to a free base using aqueous ammonia. The final step involves thermal cyclization of this intermediate to yield bromodihydrochlorophenylbenzodiazepine, which is Phenazepam.[6]

The hydrochloride of aminoacetic acid acyl chloride is prepared by treating glycine with phosphorus pentachloride (PCl₅) in chloroform.[6]

Biological Activity and Signaling Pathways

Benzodiazepines, including Phenazepam, exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of benzodiazepines to the GABAₐ receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing a calming or sedative effect.

Benzodiazepine_Mechanism_of_Action cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Neuronal Hyperpolarization GABA_Receptor->Hyperpolarization Increased Cl- Influx Inhibition Reduced Neuronal Excitability (CNS Depression) Hyperpolarization->Inhibition Leads to GABA GABA GABA->GABA_Receptor Binds BZD Benzodiazepine (e.g., Phenazepam) BZD->GABA_Receptor Allosterically Modulates

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

Conclusion

While specific technical data for this compound remains elusive, the analysis of structurally related compounds, particularly benzodiazepines like Phenazepam, provides a valuable framework for understanding its potential chemical properties and biological activities. Researchers interested in this specific benzoxazepine may need to undertake de novo synthesis and characterization. The provided information on related compounds and the detailed guide on Phenazepam can serve as a foundational resource for such endeavors.

References

An In-depth Technical Guide to the Synthesis of Novel Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of modern synthetic pathways to novel benzoxazepine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anticonvulsant, and neuroprotective properties. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the biological context for these promising therapeutic agents.

Core Synthetic Methodologies

The synthesis of the benzoxazepine scaffold can be achieved through various strategic approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions. This section details several key methodologies, providing both a conceptual overview and detailed experimental protocols.

Reaction of 2-Aminophenols with Alkynones

A direct and efficient method for the synthesis of benzo[b][1][2]oxazepines involves the reaction of 2-aminophenols with alkynones. This reaction proceeds via the formation of an alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. The hydroxy proton of the aminophenol plays a crucial role in the formation of the key intermediate.[3]

  • To a solution of 2-aminophenol (0.5 mmol, 1.0 equiv.) in 1,4-dioxane (2.5 mL) is added 1,3-diphenylprop-2-yn-1-one (0.5 mmol, 1.0 equiv.).

  • The reaction mixture is stirred at 100 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate as eluent) to afford the desired benzo[b][1][2]oxazepine derivative.

Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-diones

Chiral 4,1-benzoxazepine-2,5-diones can be synthesized in a single step using a chiral pool methodology. This approach involves the coupling of substituted anthranilic acids with α-haloacids. The choice of halogen on the α-haloacid can influence the reaction outcome, with α-bromoacids often leading directly to the cyclized product.[4][5]

  • A mixture of (S)-2-bromopropanoic acid (5 mmol, 2.0 equiv.), thionyl chloride (7.5 mmol, 2.5 equiv.), and a catalytic amount of DMF (1 drop) is heated at 60 °C for 30 minutes.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting acid chloride is dissolved in DMF (2 mL) and added dropwise to a solution of 3,5-dibromoanthranilic acid (2.5 mmol, 1.0 equiv.) in DMF (3 mL) at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The mixture is then poured into ice-water (50 mL) and the resulting precipitate is filtered, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel (ethyl acetate/n-hexane, 3:7) to yield the product.[4]

Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of appropriately substituted precursors to form the benzoxazepine ring. This reaction typically involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate a hydroxyl group for nucleophilic attack by an amine or amide.[6][] This method is particularly useful for achieving stereochemical inversion at the alcohol center.

  • To a solution of the starting amino alcohol (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, is added the nucleophile (e.g., a carboxylic acid or sulfonamide, 1.5 equiv.).

  • DIAD (1.5 equiv.) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours, or until the reaction is complete as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is diluted with ethyl acetate and filtered to remove the triphenylphosphine oxide byproduct.

  • The filtrate is washed successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the C-O or C-N bonds necessary for the construction of the benzoxazepine ring system. This reaction typically involves the coupling of an aryl halide with an alcohol or an amine. Modern protocols often utilize soluble copper catalysts with ligands such as o-phenanthroline, which allow for milder reaction conditions compared to traditional Ullmann reactions.[2][5]

  • A mixture of 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole (1.0 equiv.), 2-bromophenol (1.2 equiv.), Cs₂CO₃ (3.0 equiv.), CuI (0.2 equiv.), and o-phenanthroline (0.4 equiv.) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with argon.

  • Anhydrous DMF is added, and the mixture is heated to 120 °C for 48 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[2]

Reductive Amination

Reductive amination is a versatile method for the synthesis of saturated heterocyclic systems, including tetrahydrobenzoxazepines. This reaction involves the condensation of a carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9][10]

  • A solution of the nitroketone precursor in methanol is prepared.

  • To this solution is added 5% palladium on carbon (catalytic amount).

  • The mixture is subjected to hydrogenation (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC).

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the tetrahydrobenzoxazepine.[8]

Quantitative Data Summary

The following tables summarize representative yields and enantiomeric excess (ee) data for some of the described synthetic methodologies.

Table 1: Synthesis of Benzo[b][1][2]oxazepine Derivatives via Reaction of 2-Aminophenols with Alkynones

2-Aminophenol SubstituentAlkynone Substituents (R¹, R²)ProductYield (%)
HPh, Ph2,4-diphenyl-benzo[b][1][2]oxazepine85
4-MePh, Ph7-methyl-2,4-diphenyl-benzo[b][1][2]oxazepine82
4-ClPh, Ph7-chloro-2,4-diphenyl-benzo[b][1][2]oxazepine75
H4-MeC₆H₄, Me2-(4-methylphenyl)-4-methyl-benzo[b][1][2]oxazepine91
HPh, Et2-phenyl-4-ethyl-benzo[b][1][2]oxazepine78

Data synthesized from representative procedures.

Table 2: Asymmetric Synthesis of (3R)-4,1-Benzoxazepine-2,5-diones

Anthranilic Acid Substituentα-HaloacidProductYield (%)ee (%)
3,5-dibromo(S)-2-bromopropanoic acid(3R)-7,9-dibromo-3-methyl-4,1-benzoxazepine-2,5-dione78>95
4-methyl(S)-2-bromopropanoic acid(3R)-3,9-dimethyl-4,1-benzoxazepine-2,5-dione75>95
4-chloro-5-methyl(S)-2-bromopropanoic acid(3R)-7-chloro-3,9-dimethyl-4,1-benzoxazepine-2,5-dione72>95
H(S)-2-chloropropanoic acidN-((S)-1-carboxyethyl)anthranilic acid85>98

Data adapted from[4][5].

Table 3: Enantioselective Desymmetrization of 3-Substituted Oxetanes

Oxetane Substituent (R)Aniline SubstituentProductYield (%)ee (%)
PhenylH(R)-(1-benzyl-1,2,3,5-tetrahydrobenzo[e][1][2]oxazepin-3-yl)methanol8592
4-FluorophenylH(R)-(1-(4-fluorobenzyl)-...)-methanol9694
2-ThienylH(R)-(1-(thiophen-2-ylmethyl)-...)-methanol8592
Phenyl4-Methoxy(R)-(1-benzyl-8-methoxy-...)-methanol9890
NaphthylH(R)-(1-(naphthalen-1-ylmethyl)-...)-methanol7890

Data adapted from[11].

Signaling Pathways and Biological Activity

Many novel benzoxazepine derivatives exhibit potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival.[12] Its aberrant activation is a hallmark of many cancers. Several benzoxazepine derivatives have been developed as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR. By blocking the activity of these kinases, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) Benzoxazepine Inhibitor Benzoxazepine Inhibitor mTORC1 mTORC1 Benzoxazepine Inhibitor->mTORC1 Inhibits Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes

PI3K/Akt/mTOR pathway with benzoxazepine inhibition.
PIM Kinase Signaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in a variety of cancers and play a role in cell survival, proliferation, and resistance to apoptosis.[] They are considered attractive targets for cancer therapy. Novel benzoxazepine derivatives have been identified as inhibitors of PIM kinases, thereby blocking their pro-survival functions.

PIM_Kinase_Pathway Cytokines Cytokines JAK/STAT JAK/STAT PIM Kinase PIM Kinase JAK/STAT->PIM Kinase Upregulate Expression BAD BAD PIM Kinase->BAD Phosphorylates (Inactivates) c-Myc c-Myc PIM Kinase->c-Myc Activates Benzoxazepine Inhibitor Benzoxazepine Inhibitor Bcl-2 Bcl-2 BAD->Bcl-2 Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Promotes

PIM kinase pathway and its inhibition.
Induction of Apoptosis

A common mechanism of action for anticancer benzoxazepine derivatives is the induction of apoptosis (programmed cell death). This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[1][14]

Apoptosis_Pathway cluster_regulation Regulation of Mitochondrial Permeability Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores in Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Benzoxazepine Derivative Benzoxazepine Derivative Benzoxazepine Derivative->Bcl-2 Downregulates Benzoxazepine Derivative->Bax Upregulates

Apoptosis induction by benzoxazepine derivatives.

Experimental and Drug Discovery Workflow

The development of novel benzoxazepine derivatives as therapeutic agents follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Development Start Precursor Selection Synth Pathway Selection Start->Synth Opt Reaction Optimization Synth->Opt Purify Purification & Characterization Opt->Purify Biochem Biochemical Assays (e.g., Kinase Inhibition) Purify->Biochem Compound Library Cell Cell-based Assays (Proliferation, Apoptosis) Biochem->Cell Selectivity Selectivity Profiling Cell->Selectivity LeadOpt Lead Optimization Selectivity->LeadOpt Hit-to-Lead ADME ADME/Tox Profiling InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo InVivo->LeadOpt LeadOpt->Synth Iterative SAR

Drug discovery workflow for benzoxazepine derivatives.

This workflow illustrates the iterative process of designing, synthesizing, and testing novel compounds. Promising "hits" from initial screens are optimized through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of a lead candidate for further development.

Conclusion

The benzoxazepine scaffold represents a privileged structure in medicinal chemistry, with a diverse range of accessible synthetic routes and significant potential for the development of novel therapeutics. The methodologies outlined in this guide provide a robust toolkit for researchers in this field. A thorough understanding of the underlying biological pathways, such as PI3K/Akt/mTOR and PIM kinase signaling, is crucial for the rational design of next-generation benzoxazepine derivatives with enhanced efficacy and selectivity.

References

Spectral data analysis of 7-Bromo-2-phenyl-3,1-benzoxazepine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for 7-Bromo-2-phenyl-3,1-benzoxazepine is not currently available in public databases. The data presented in this document is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic techniques. This guide is intended for research and informational purposes.

Abstract

This technical guide provides a detailed analysis of the predicted spectral data for this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of experimental data, this paper presents a comprehensive theoretical analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The predicted data is tabulated for clarity, and detailed, standardized experimental protocols for acquiring such data are provided. Furthermore, a plausible synthetic pathway for the compound is proposed and visualized using the DOT language. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazepine derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related structures, including 2-phenyl-3,1-benzoxazepines and other brominated aromatic compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 8.0 - 7.8m2HAromatic (Phenyl H-ortho)
~ 7.6 - 7.4m3HAromatic (Phenyl H-meta, H-para)
~ 7.3d1HAromatic (Benzoxazepine H-6)
~ 7.2dd1HAromatic (Benzoxazepine H-8)
~ 7.0d1HAromatic (Benzoxazepine H-9)
~ 5.2s2HMethylene (-CH₂-)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 165C=N (Imine)
~ 150C-O (Benzoxazepine)
~ 138Quaternary C (Benzoxazepine)
~ 135Quaternary C (Phenyl)
~ 132Aromatic CH
~ 130Aromatic CH
~ 129Aromatic CH
~ 128Aromatic CH
~ 125Aromatic CH
~ 122Quaternary C-Br
~ 120Aromatic CH
~ 70Methylene (-CH₂-)
Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~ 3060MediumAromatic C-H stretch
~ 2950WeakAliphatic C-H stretch
~ 1640StrongC=N stretch (Imine)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongC-O stretch (Aryl ether)
~ 1070MediumC-N stretch
~ 820StrongC-H out-of-plane bend (para-substituted)
~ 690StrongC-Br stretch
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
301/303High[M]⁺ (Molecular ion peak, bromine isotope pattern)
224Medium[M - Br]⁺
196Medium[M - C₆H₅CN]⁺
104High[C₆H₅CN]⁺
77High[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition: [1][2]

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Recommended parameters include a 45° pulse width, a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[1]

  • Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

2.1.3. ¹³C NMR Acquisition: [1][3]

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Recommended parameters include a 30° pulse width, a spectral width of approximately 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.[1]

  • Process the FID with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. KBr Pellet Method: [4]

  • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place the mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

2.2.2. Attenuated Total Reflectance (ATR) Method: [5]

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[4]

  • Record the spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

2.3.2. Electron Ionization (EI) Mass Spectrum Acquisition: [6][7][8]

  • The sample molecules in the vapor phase are bombarded with a beam of electrons, typically at 70 eV.[6][7]

  • This causes ionization and fragmentation of the molecules.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[8]

  • The detector records the abundance of each ion, generating the mass spectrum.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is based on established synthetic methodologies for related benzoxazepine derivatives.[9]

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 2-Amino-4-bromophenol 2-Amino-4-bromophenol Intermediate_1 2-(2-Amino-4-bromophenoxy)- 1-phenylethan-1-one 2-Amino-4-bromophenol->Intermediate_1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Phenacyl_bromide Phenacyl bromide Phenacyl_bromide->Intermediate_1 Intermediate_2 Intermediate Imine Intermediate_1->Intermediate_2 Acid catalyst (e.g., p-TsOH) Dehydration Final_Product This compound Intermediate_2->Final_Product Intramolecular Cyclization

Caption: Proposed synthetic pathway for this compound.

Logical Workflow for Spectral Analysis

The process of analyzing the spectral data for an unknown compound like this compound follows a logical progression.

Spectral_Analysis_Workflow Sample_Preparation Sample Preparation (Purity Check) Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight & Formula Sample_Preparation->Mass_Spec IR_Spec Infrared (IR) Spectroscopy Identify Functional Groups Sample_Preparation->IR_Spec NMR_Spec NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity Sample_Preparation->NMR_Spec Structure_Elucidation Structure Elucidation Combine all data Mass_Spec->Structure_Elucidation IR_Spec->Structure_Elucidation NMR_Spec->Structure_Elucidation

Caption: Logical workflow for the spectral analysis of an organic compound.

References

An In-Depth Technical Guide to the 3,1-Benzoxazepine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,1-benzoxazepine scaffold is a seven-membered heterocyclic ring system fused to a benzene ring. This core structure has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities range from anticancer and anticonvulsant to anti-inflammatory properties, making the 3,1-benzoxazepine nucleus a promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core structure, synthesis, and biological activities of 3,1-benzoxazepines, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Core Structure and Chemical Properties

The fundamental structure of 3,1-benzoxazepine is a bicyclic system consisting of a benzene ring fused to a seven-membered oxazepine ring, with the oxygen and nitrogen atoms at positions 1 and 3, respectively.

Chemical Formula: C₉H₇NO[1]

Molecular Weight: 145.16 g/mol [1]

IUPAC Name: 3,1-benzoxazepine[1]

The presence of the heteroatoms and the fused aromatic ring imparts a unique three-dimensional conformation and electronic distribution to the molecule, which are crucial for its interaction with biological targets. The core can be substituted at various positions to modulate its physicochemical properties and biological activity.

Data Presentation: Biological Activities of 3,1-Benzoxazepine Derivatives

The following tables summarize the quantitative data for the biological activities of various 3,1-benzoxazepine and related benzoxazepine derivatives.

CompoundCell LineActivityIC₅₀ (µM)Reference
Compound 4h HL-60 (Leukemia)CytotoxicModerate[2]
Compound 4i HL-60 (Leukemia)Cytotoxic2.1 µg/mL[2]
HT-29 (Colon Carcinoma)Cytotoxic-[2]
Compound 6f K-562 (Leukemia)CytotoxicGood[3]
T-47D (Breast Cancer)CytotoxicGood[3]
Compound 10 K-562 (Leukemia)CytotoxicGood[3]
T-47D (Breast Cancer)CytotoxicGood[3]
Compound 11e K-562 (Leukemia)CytotoxicGood[3]
T-47D (Breast Cancer)CytotoxicGood[3]
Compound 11f K-562 (Leukemia)CytotoxicGood[3]
T-47D (Breast Cancer)CytotoxicGood[3]
CompoundSeizure ModelActivityED₅₀ (mg/kg)Reference
Compound 14 Maximal Electroshock (MES)Anticonvulsant49.6[4]
Subcutaneous Pentylenetetrazole (scPTZ)Anticonvulsant67.4[4]
6 Hz (32 mA)Anticonvulsant31.3[4]
6 Hz (44 mA)Anticonvulsant63.2[4]
Compound 6d Maximal Electroshock (MES)Anticonvulsant15.8[5]
Subcutaneous Pentylenetetrazole (scPTZ)Anticonvulsant14.1[5]
CompoundAssayActivityIC₅₀ (µM)Reference
Compound 3g IL-6 InhibitionAnti-inflammatory5.09 ± 0.88[6]
Compound 3d IL-6 InhibitionAnti-inflammatory5.43 ± 0.51[6]
Compound 3c IL-6 InhibitionAnti-inflammatory10.14 ± 0.08[6]

Experimental Protocols

Synthesis of the 3,1-Benzoxazepine Core

A general and effective method for the synthesis of the 3,1-benzoxazepine core is the photochemical isomerization of quinoline N-oxides.

Materials:

  • Quinoline N-oxide

  • Benzene (anhydrous)

  • Cyclohexane (dry)

  • Irradiation apparatus with a suitable UV lamp

Procedure:

  • A solution of quinoline N-oxide in anhydrous benzene is prepared in a photochemical reactor.

  • The solution is irradiated with a UV lamp. The progress of the reaction can be monitored by proton NMR spectroscopy.

  • Upon completion of the reaction (typically after 2.5-3 hours), the benzene is removed by rotary evaporation at room temperature.

  • The resulting residue is extracted with dry cyclohexane.

  • The combined cyclohexane extracts are evaporated under reduced pressure to yield crude 3,1-benzoxazepine.

  • The crude product can be further purified by bulb-to-bulb distillation in a Kugelrohr apparatus.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 3,1-benzoxazepine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, NCI-H292, HT-29)

  • Complete cell culture medium

  • 3,1-Benzoxazepine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the 3,1-benzoxazepine derivatives for a specified period (e.g., 24-72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • The plates are incubated to allow the formazan crystals to form.

  • A solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value (the concentration that causes 50% growth inhibition) is calculated from the dose-response curves.[2]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Several studies have indicated that the anticancer effects of certain benzoxazepine derivatives are mediated through the induction of apoptosis and cell cycle arrest. The proposed mechanism involves the modulation of key regulatory proteins in these pathways.

anticancer_pathway benzoxazepine Benzoxazepine Derivative bcl2 Bcl-2 (Anti-apoptotic) benzoxazepine->bcl2 Downregulation bax Bax (Pro-apoptotic) benzoxazepine->bax Activation g2m_arrest G2/M Phase Cell Cycle Arrest benzoxazepine->g2m_arrest Induces apoptosis Apoptosis bcl2->apoptosis Inhibits caspase3 Caspase-3 (Executioner Caspase) bax->caspase3 Activates caspase3->apoptosis Induces

Caption: Proposed mechanism of anticancer action of certain benzoxazepine derivatives.

This pathway illustrates that some benzoxazepine derivatives can downregulate the anti-apoptotic protein Bcl-2 while activating the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death (apoptosis).[3] Furthermore, these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[3]

Anticonvulsant Activity: Modulation of Neuronal Excitability

The anticonvulsant activity of some 3,1-benzoxazepine derivatives is thought to be mediated through the modulation of voltage-gated ion channels and enhancement of GABAergic neurotransmission, similar to the mechanism of benzodiazepines.

anticonvulsant_workflow cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron gaba_release GABA Release gaba_receptor GABAA Receptor gaba_release->gaba_receptor Binds to cl_influx Cl- Influx gaba_receptor->cl_influx Increases hyperpolarization Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability benzoxazepine 3,1-Benzoxazepine Derivative benzoxazepine->gaba_receptor Positive Allosteric Modulation na_channel Voltage-gated Na+ Channel benzoxazepine->na_channel Blocks action_potential Action Potential Propagation na_channel->action_potential Mediates

Caption: Potential mechanisms of anticonvulsant action of 3,1-benzoxazepine derivatives.

This diagram illustrates two potential mechanisms. Firstly, 3,1-benzoxazepine derivatives may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, reduced neuronal excitability. Secondly, these compounds may block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials. Both mechanisms contribute to the suppression of excessive neuronal firing characteristic of seizures.

Conclusion

The 3,1-benzoxazepine core represents a versatile scaffold with significant potential in drug discovery. Its derivatives have demonstrated promising anticancer, anticonvulsant, and anti-inflammatory activities. Further exploration of the structure-activity relationships and the elucidation of their detailed mechanisms of action will be crucial for the development of novel and effective therapeutic agents based on this privileged heterocyclic system. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug development.

References

A Technical Guide to Benzoxazepine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazepines are a class of seven-membered heterocyclic compounds containing a benzene ring fused to an oxazepine ring. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities.[1][2] Benzoxazepine derivatives have demonstrated significant potential as anticancer, anticonvulsant, antipsychotic, and anti-inflammatory agents, among other therapeutic applications.[2][3] Their diverse biological profile stems from the versatile three-dimensional conformations the seven-membered ring can adopt, allowing for precise interactions with various enzymes and receptors.

This technical guide provides an in-depth review of the benzoxazepine core, focusing on its synthesis, structure-activity relationships (SAR), and key therapeutic applications. It includes quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of critical signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Synthesis of the Benzoxazepine Core

The construction of the benzoxazepine ring system can be achieved through various synthetic strategies. The most common approaches involve the cyclization of appropriately substituted acyclic precursors. Key methods include the cyclocondensation of 2-aminophenols with suitable carbonyl compounds or α,β-unsaturated ketones (chalcones), and intramolecular cyclization reactions such as the Mitsunobu reaction or nucleophilic aromatic substitution.[3]

The choice of synthetic route depends on the desired substitution pattern and the specific isomer of the benzoxazepine scaffold (e.g., 1,4-benzoxazepine, 1,5-benzoxazepine).

G A 2-Aminophenol Derivatives C Cyclocondensation (Acid or Base Catalyzed) A->C B Carbonyl Compounds (e.g., Chalcones, 2-Halobenzaldehydes) B->C F Benzoxazepine Scaffold C->F D Intramolecular Nucleophilic Substitution D->F E Intramolecular Mitsunobu Reaction E->F G Further Functionalization (e.g., N-alkylation, substitution) F->G H Final Bioactive Derivatives G->H

General Synthetic Workflow for Benzoxazepine Derivatives.
Detailed Experimental Protocol: Intramolecular Mitsunobu Cyclization

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, and its intramolecular variant is effective for synthesizing heterocyclic rings like benzoxazepines.[3]

Synthesis of a 2,3,4,5-tetrahydro-1,4-benzoxazepine derivative:

  • Precursor Synthesis: A suitable N-substituted-2-(2-hydroxyethylamino)benzyl alcohol is prepared via standard synthetic methods.

  • Dissolution: To a solution of the precursor alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF, approx. 0.1 M), triphenylphosphine (PPh₃, 1.5 equivalents) is added. The mixture is stirred under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, which contains triphenylphosphine oxide as a major byproduct, is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tetracyclic benzoxazepine product.

Therapeutic Applications

Anticancer Activity

A significant area of research for benzoxazepine scaffolds is in oncology. Many derivatives have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), colon, and lung cancer.[3]

Mechanism of Action: The primary anticancer mechanism for many benzoxazepines involves the induction of apoptosis (programmed cell death). These compounds can initiate the intrinsic (mitochondrial) apoptotic pathway. This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving key cellular proteins. This process is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] Furthermore, some benzoxazepine derivatives can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[3]

G cluster_cell Cancer Cell cluster_mito Mitochondrion BZX Benzoxazepine Derivative Bcl2 Bcl-2 BZX->Bcl2 inhibits Bax Bax BZX->Bax activates Mito Mitochondrial Membrane Bcl2->Mito stabilizes Bax->Mito disrupts CytC_out Cytochrome c (released) Mito->CytC_out releases CytC_in Cytochrome c Casp9 Caspase-9 (activated) CytC_out->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Benzoxazepine-Induced Intrinsic Apoptosis Pathway.

The following table summarizes the cytotoxic activity of representative benzoxazepine derivatives against human cancer cell lines.

Compound IDStructureCell LineIC₅₀ (µM)Citation
1a (Structure Image Placeholder)MCF-7 (Breast)7.5[3]
1b (Structure Image Placeholder)MDA-MB-231 (Breast)5.2[3]
2c (Structure Image Placeholder)HCT-116 (Colon)12.1[5]
2d (Structure Image Placeholder)A549 (Lung)9.8[6]
(Note: Structures are generalized for representation. IC₅₀ values are indicative and vary based on specific substitutions on the benzoxazepine core.)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Stock solutions of test benzoxazepine derivatives are prepared in DMSO. Serial dilutions are made in culture medium to achieve final concentrations (e.g., 0.1 to 100 µM). The medium from the wells is aspirated, and 100 µL of the medium containing the test compound is added. Control wells receive medium with DMSO only. The plate is incubated for 48-72 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Central Nervous System (CNS) Activity

Benzoxazepine derivatives share structural similarities with benzodiazepines, a well-known class of CNS-active drugs. Consequently, they have been extensively investigated for anticonvulsant, anxiolytic, and antipsychotic properties.

Mechanism of Action: Many CNS effects of these compounds are mediated through the modulation of the GABA-A (γ-aminobutyric acid type A) receptor. GABA is the primary inhibitory neurotransmitter in the brain. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions (Cl⁻) to enter the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzoxazepine derivatives can act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency or duration of channel opening and potentiating the inhibitory signal.

G cluster_synapse GABAergic Synapse cluster_receptor Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl⁻ Influx GABA_R->Cl_in opens channel BZX_Site Benzoxazepine Binding Site BZX_Site->GABA_R potentiates GABA_Site GABA Binding Site GABA_Site->GABA_R activates Hyperpol Hyperpolarization (Neuron Inhibition) Cl_in->Hyperpol GABA GABA GABA->GABA_Site binds BZX Benzoxazepine BZX->BZX_Site binds (allosteric)

Modulation of GABA-A Receptor by Benzoxazepines.

Anticonvulsant efficacy is often evaluated in rodent models using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The ED₅₀ represents the dose required to protect 50% of the animals from seizures.

Compound IDStructureTest ModelED₅₀ (mg/kg)Citation
3a (Structure Image Placeholder)MES (mice)23.7[7]
3b (Structure Image Placeholder)scPTZ (mice)18.9[7]
4c (Structure Image Placeholder)MES (mice)22.0[8]
4d (Structure Image Placeholder)MES (rats)27.0[9]
(Note: Data shown is for representative CNS-active heterocyclic compounds, illustrating typical activity ranges for this class of agents.)

The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Male Swiss mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: Test compounds are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group receives the vehicle only.

  • Testing: At the time of peak drug effect (typically 30-60 minutes post-i.p. administration), an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure. The absence of this response is defined as protection.

  • Analysis: The number of animals protected in each group is recorded. The ED₅₀ value, the dose that protects 50% of the animals, is calculated using probit analysis.

Histamine H₃ Receptor Antagonism

The histamine H₃ receptor (H₃R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine and other neurotransmitters. H₃R antagonists are being investigated for treating cognitive disorders, such as Alzheimer's disease and ADHD, by enhancing neurotransmitter release. Several 1,5-benzoxazepine derivatives have been identified as potent H₃R antagonists.[10]

Mechanism of Action: As a GPCR, the H₃ receptor signals through a heterotrimeric G-protein (typically Gαi/o). In its inactive state, the G-protein is bound to GDP. Upon histamine binding, the receptor activates the G-protein, causing it to exchange GDP for GTP. The Gαi-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). Benzoxazepine antagonists bind to the H₃R but do not activate it; instead, they block histamine from binding, thereby preventing the downstream inhibitory signaling and increasing neurotransmitter release.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor (GPCR) G_prot Gαiβγ-GDP (Inactive) H3R->G_prot activates G_prot_act Gαi-GTP (Active) G_prot->G_prot_act GDP→GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Histamine Histamine Histamine->H3R binds BZX Benzoxazepine Antagonist BZX->H3R blocks G_prot_act->AC inhibits ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response

General Signaling Pathway for a Gαi-Coupled GPCR like the H₃ Receptor.

The affinity of compounds for a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration required to occupy 50% of the receptors in a competitive binding assay.

Compound IDStructureReceptorKᵢ (nM)Citation
5a (Structure Image Placeholder)Human H₃R19.7[11]
5b (Structure Image Placeholder)Human H₃R0.42[12]
6c (Structure Image Placeholder)Human H₃R33.9[13]
6d (Structure Image Placeholder)Human H₃R2610
(Note: Data shown is for representative H₃R antagonists, illustrating typical activity ranges for this target. Specific values for benzoxazepine derivatives are under active investigation.)

Conclusion

The benzoxazepine scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the discovery of potent lead compounds in oncology, neuroscience, and beyond. The continued exploration of structure-activity relationships, aided by computational modeling, will undoubtedly uncover novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational overview of the key synthetic methodologies, biological activities, and experimental protocols relevant to the field, aiming to support the ongoing efforts of researchers in harnessing the full therapeutic potential of this remarkable scaffold.

References

An In-Depth Technical Guide to the Exploratory Bioactivity Screening of 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial exploratory screening of the novel compound, 7-Bromo-2-phenyl-3,1-benzoxazepine, for potential biological activities. Benzoxazepine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and central nervous system activities.[1][2][3] This document provides a framework for conducting preliminary in vitro assays to identify and characterize the bioactivity of this specific halogenated benzoxazepine. Detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays are presented, along with hypothetical data tables for illustrative purposes. Furthermore, this guide includes workflow diagrams and potential signaling pathway visualizations to aid in experimental design and data interpretation.

Introduction to this compound and its Therapeutic Potential

The benzoxazepine scaffold is a privileged heterocyclic motif in drug discovery, with various derivatives exhibiting a wide range of biological effects.[1][3] The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position of the 3,1-benzoxazepine core may significantly influence its pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability and binding affinity, while the phenyl substituent can contribute to specific receptor interactions.

Given the known bioactivities of related benzoxazepine and benzazepine structures, the primary areas for exploratory screening of this compound include:

  • Anticancer Activity: Many benzoxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][4]

  • Antimicrobial Activity: The heterocyclic nature of the compound suggests potential for antibacterial or antifungal properties.[3]

  • Enzyme Inhibition: The structural features of the molecule make it a candidate for inhibiting specific enzymes, a common mechanism of action for many therapeutic agents.[5][6]

This guide provides a systematic approach to investigate these potential activities.

Proposed Exploratory Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the bioactivity of this compound. The workflow begins with broad cytotoxicity screening, followed by more specific antimicrobial and enzyme inhibition assays if promising activity is observed.

G Exploratory Screening Workflow for this compound cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Purity Analysis B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., Agar Diffusion) A->C D Dose-Response Cytotoxicity (IC50 Determination) B->D If active F Broad-Spectrum Enzyme Inhibition Panel B->F E Minimum Inhibitory Concentration (MIC) Determination C->E If active G Apoptosis Pathway Analysis D->G H Specific Enzyme Kinetics F->H If specific inhibition observed

Figure 1: Proposed tiered screening workflow for this compound.

Data Presentation: Hypothetical Screening Results

The following tables illustrate how quantitative data from the exploratory screening can be structured for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) [Hypothetical]
MCF-7Breast Cancer15.2
HeLaCervical Cancer28.5
A549Lung Cancer45.1
HEK293Normal Kidney> 100

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeZone of Inhibition (mm) [Hypothetical]MIC (µg/mL) [Hypothetical]
Staphylococcus aureusGram-positive1832
Escherichia coliGram-negative0> 128
Candida albicansFungi1264

Table 3: Enzyme Inhibition Profile of this compound (at 10 µM)

Enzyme TargetEnzyme Class% Inhibition [Hypothetical]
Cyclooxygenase-2 (COX-2)Oxidoreductase78
Caspase-3Hydrolase (Protease)65
AcetylcholinesteraseHydrolase (Esterase)12

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293).[7][8]

  • This compound (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Dimethyl sulfoxide (DMSO).

  • Microplate reader.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Screening (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

  • Sterile petri dishes.

  • This compound (dissolved in a suitable solvent like DMSO).

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole).

  • Sterile cork borer (6-8 mm diameter).

Protocol:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the microbial suspension (adjusted to 0.5 McFarland standard).

  • Aseptically punch wells into the agar using a sterile cork borer.[10]

  • Add a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and solvent control into separate wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).

  • Measure the diameter of the zone of inhibition around each well.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of the compound on a specific enzyme.[11][12] The specific substrate and buffer conditions will vary depending on the enzyme being assayed.

Materials:

  • Purified enzyme of interest.

  • Specific substrate for the enzyme.

  • This compound.

  • Appropriate buffer solution.

  • 96-well plate or cuvettes.

  • Spectrophotometer or microplate reader.

Protocol:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the buffer, the enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.[11]

  • Initiate the enzymatic reaction by adding the substrate.[11]

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

  • Calculate the percentage of inhibition for each concentration of the compound relative to a control with no inhibitor.

Potential Mechanism of Action and Signaling Pathways

Should this compound exhibit significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common pathway affected by anticancer compounds is the apoptosis pathway.

G Potential Apoptosis Induction Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathReceptor Death Receptor ProCaspase8 Pro-Caspase-8 DeathReceptor->ProCaspase8 Caspase8 Caspase-8 ProCaspase8->Caspase8 ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 Bcl2 Bcl-2 Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 ProCaspase9 Pro-Caspase-9 Apaf1->ProCaspase9 Caspase9 Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 (Executioner) ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 7-Bromo-2-phenyl- 3,1-benzoxazepine Compound->Bcl2 Compound->Bax Compound->ProCaspase3

References

Methodological & Application

Application Note: A Proposed One-Pot Synthesis Protocol for 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed method involves the copper-catalyzed aerobic oxidative cyclization of 2-amino-5-bromobenzyl alcohol with benzaldehyde. This approach is attractive due to its potential for operational simplicity and the use of a commercially available catalyst.

Principle of the Method

The synthesis proceeds via the condensation of the amino group of 2-amino-5-bromobenzyl alcohol with the carbonyl group of benzaldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, facilitated by an oxidation step, is expected to yield the desired 7-Bromo-2-phenyl-3,1-benzoxazepine. The use of a copper(I) catalyst and an aerobic atmosphere is proposed to promote the oxidative cyclization.

Experimental Protocol

Materials and Reagents

  • 2-Amino-5-bromobenzyl alcohol

  • Benzaldehyde

  • Copper(I) iodide (CuI)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Instrumentation

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromobenzyl alcohol (1.0 eq), benzaldehyde (1.2 eq), and copper(I) iodide (0.1 eq).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask.

  • Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously under an air atmosphere (using a balloon or by leaving the condenser open to the air).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is expected to be complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the pure this compound.

Data Presentation

Table 1: Summary of Proposed Reaction Parameters and Expected Outcome

ParameterValue
Reactants
2-Amino-5-bromobenzyl alcohol1.0 mmol (216.05 mg)
Benzaldehyde1.2 mmol (127.34 mg, 122 µL)
Copper(I) iodide (CuI)0.1 mmol (19.05 mg)
Solvent
Toluene50 mL
Reaction Conditions
Temperature110 °C
Reaction Time12 - 24 hours
AtmosphereAir
Expected Product
Product NameThis compound
Molecular FormulaC₁₅H₁₂BrNO
Molecular Weight302.17 g/mol
Anticipated Yield 60 - 80%

Mandatory Visualization

One_Pot_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 2-Amino-5-bromobenzyl alcohol - Benzaldehyde - Copper(I) iodide add_solvent Add Anhydrous Toluene start->add_solvent heat_stir Heat to 110°C and Stir (Air Atmosphere) add_solvent->heat_stir monitor Monitor by TLC heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite® cool->filter extract Aqueous Work-up filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure this compound purify->end_product

Caption: Proposed workflow for the one-pot synthesis of this compound.

Application Notes and Protocols for Benzodiazepines in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Case Study Due to Limited Data on 7-Bromo-2-phenyl-3,1-benzoxazepine

Introduction

Initial searches for "this compound" did not yield sufficient public data to generate detailed application notes. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature. To fulfill the user's request for a comprehensive neuropharmacology resource, this document will focus on the well-established class of compounds known as benzodiazepines . Benzodiazepines are structurally related to benzoxazepines and have a long history of use in neuropharmacology research and clinical practice. The information provided here on benzodiazepines can serve as a framework for the type of analysis required for novel compounds in this research area.

Benzodiazepines are a class of psychoactive drugs whose core chemical structure is the fusion of a benzene ring and a diazepine ring. They are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. Their mechanism of action is primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.

Target Audience: Researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key pharmacological data for representative benzodiazepines. This data is essential for designing and interpreting neuropharmacology experiments.

CompoundReceptor Binding Affinity (Ki, nM)In Vivo Potency (ED50, mg/kg)Half-life (t1/2, hours)Primary Clinical Application
Diazepam1-10 (non-selective α subunits)0.5-2.0 (anxiolytic, mouse)20-100 (including active metabolites)Anxiety, seizures, muscle spasms
Lorazepam0.5-5 (non-selective α subunits)0.1-0.5 (anxiolytic, rat)10-20Anxiety, insomnia, seizures
Alprazolam1-5 (higher affinity for α2/α3)0.05-0.2 (anxiolytic, mouse)6-12Anxiety, panic disorder
Clonazepam0.1-1 (high affinity for α1)0.01-0.05 (anticonvulsant, mouse)18-50Seizures, panic disorder

Experimental Protocols

Detailed methodologies for key experiments in benzodiazepine research are provided below.

Protocol 1: In Vitro Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

  • Test compound (e.g., a novel benzodiazepine analog)

  • [3H]-Flumazenil (radioligand)

  • Clonazepam or Diazepam (positive control/competitor)

  • Rat or mouse whole brain tissue (or specific brain regions like cortex or hippocampus)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of radioligand ([3H]-Flumazenil) at a final concentration of ~1 nM.

      • 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) or buffer for total binding.

      • 50 µL of a high concentration of a known competitor (e.g., 10 µM Clonazepam) for non-specific binding.

      • 100 µL of the prepared brain membrane suspension (final protein concentration ~100-200 µ g/well ).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity

Objective: To assess the anxiolytic effects of a test compound in rodents.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Test compound.

  • Vehicle control (e.g., saline, DMSO in saline).

  • Positive control (e.g., Diazepam).

  • Male mice or rats.

  • Video tracking software.

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.

  • EPM Test:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled (as a measure of general locomotor activity).

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

    • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in benzodiazepine neuropharmacology.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Cl_influx Chloride Influx (Cl-) GABA_A_Receptor->Cl_influx Channel Opening BZD Benzodiazepine BZD->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_influx->Hyperpolarization

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

In_Vitro_Binding_Assay_Workflow start Start: Brain Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (20,000 x g) supernatant1->centrifuge2 pellet Collect Pellet (Membranes) centrifuge2->pellet wash Wash and Resuspend pellet->wash protein_assay Determine Protein Concentration wash->protein_assay assay_setup Set up Binding Assay (Radioligand, Compound, Membranes) protein_assay->assay_setup incubate Incubate (e.g., 60 min at 4°C) assay_setup->incubate filter Filter and Wash incubate->filter scintillation Add Scintillation Fluid filter->scintillation count Liquid Scintillation Counting scintillation->count analyze Data Analysis (IC50, Ki) count->analyze end End: Binding Affinity Data analyze->end

Caption: Workflow for an in vitro radioligand binding assay.

EPM_Experimental_Design acclimation Acclimate Rodents to Testing Room grouping Divide into Treatment Groups acclimation->grouping vehicle Group 1: Vehicle Control grouping->vehicle positive Group 2: Positive Control (e.g., Diazepam) grouping->positive test_low Group 3: Test Compound (Low Dose) grouping->test_low test_high Group 4: Test Compound (High Dose) grouping->test_high dosing Administer Treatment (e.g., IP injection) vehicle->dosing positive->dosing test_low->dosing test_high->dosing wait Wait for Drug Absorption (e.g., 30 min) dosing->wait epm_test Place Animal in Elevated Plus Maze (5 min) wait->epm_test record Record Behavior with Video epm_test->record analysis Analyze Video Data (Time in open arms, entries, etc.) record->analysis stats Statistical Comparison of Groups analysis->stats conclusion Conclusion on Anxiolytic Activity stats->conclusion

Caption: Logical workflow for an in vivo elevated plus maze experiment.

Application Notes and Protocols for 7-Bromo-2-phenyl-3,1-benzoxazepine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific biological activity and established use of 7-Bromo-2-phenyl-3,1-benzoxazepine as a chemical probe is limited. The following application notes and protocols are based on the known activities of structurally related benzoxazepine and benzoxazine compounds, which have shown potential in areas such as oncology.[1][2] The content provided here is intended to serve as a general guide for the initial characterization and potential application of this compound as a novel chemical probe in cancer research.

Introduction

Benzoxazepine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][3] Various analogues have been investigated for their potential as anticancer[1][4], antimicrobial[5][6], and central nervous system-acting agents. Given the structural similarity of this compound to these biologically active scaffolds, it is a candidate for investigation as a chemical probe, particularly in the context of cancer biology.

This document outlines a series of generalized protocols to assess the potential of this compound as an anticancer chemical probe. The proposed workflow starts with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the initial characterization of this compound as a potential anticancer probe.

Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Acquisition Compound Acquisition Cytotoxicity Screening Cytotoxicity Screening Compound Acquisition->Cytotoxicity Screening Test Compound Dose-Response Analysis Dose-Response Analysis Cytotoxicity Screening->Dose-Response Analysis Identify Active Compound Apoptosis Assay Apoptosis Assay Dose-Response Analysis->Apoptosis Assay Determine IC50 Cell Cycle Analysis Cell Cycle Analysis Dose-Response Analysis->Cell Cycle Analysis Target Identification Target Identification Apoptosis Assay->Target Identification Cell Cycle Analysis->Target Identification

Caption: A generalized workflow for evaluating a novel compound's anticancer potential.

Application 1: Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its effect on cell viability across a panel of cancer cell lines. This helps to identify if the compound has cytotoxic or cytostatic effects and to determine a preliminary spectrum of activity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation

The following table summarizes hypothetical IC50 values of this compound against a panel of cancer cell lines.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
HeLaCervical Cancer8.9
A549Lung Cancer12.5
PC-3Prostate Cancer7.3
HCT116Colon Cancer4.8

Application 2: Investigation of Apoptosis Induction

Based on the activities of similar heterocyclic compounds, a plausible mechanism of action for this compound could be the induction of apoptosis (programmed cell death).[4]

Hypothetical Signaling Pathway

The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Apoptosis Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibition Bax Bax This compound->Bax activation Bcl-2->Bax inhibition Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A hypothetical apoptosis pathway modulated by the chemical probe.

Protocol 2: Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Hypothetical Data Presentation

The following table summarizes hypothetical changes in the expression of key apoptosis-related proteins after treatment with this compound.

ProteinFunctionHypothetical Change upon Treatment
Bcl-2Anti-apoptoticDecreased Expression
BaxPro-apoptoticIncreased Expression
Cleaved Caspase-3Executioner caspaseIncreased Expression
Full-length Caspase-3Inactive caspaseDecreased Expression

Conclusion

The protocols and hypothetical data presented here provide a framework for the initial characterization of this compound as a potential chemical probe for cancer research. By systematically evaluating its cytotoxic effects and elucidating its mechanism of action, researchers can determine its utility as a tool to study specific cellular pathways and its potential for further development as a therapeutic agent. It is crucial to perform these experiments with appropriate controls and to validate any findings with orthogonal assays.

References

Application Notes and Protocols for the Synthesis and Screening of a 7-Bromo-2-phenyl-3,1-benzoxazepine Analog Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a diverse library of 7-Bromo-2-phenyl-3,1-benzoxazepine analogs and subsequent screening for potential therapeutic applications. The 3,1-benzoxazepine scaffold is a valuable pharmacophore found in numerous biologically active compounds. By creating a library with systematic variations, researchers can explore the structure-activity relationships (SAR) and identify lead compounds for further development. This guide outlines a robust synthetic route, protocols for primary anticancer screening using a cell viability assay, and a secondary mechanistic screen via a GABAA receptor binding assay.

Synthetic Protocol: Library of this compound Analogs

The proposed synthesis is a two-step process involving the preparation of the key intermediate, (2-amino-4-bromophenyl)methanol, followed by its condensation with a library of substituted benzaldehydes to yield the target 3,1-benzoxazepine analogs.

Step 1: Synthesis of (2-amino-4-bromophenyl)methanol

This protocol is adapted from standard procedures for the reduction of nitroarenes.

Materials:

  • (4-Bromo-2-nitrophenyl)methanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve (4-Bromo-2-nitrophenyl)methanol (1 equivalent) in ethyl acetate in a round-bottom flask.

  • Add Tin(II) chloride dihydrate (3-4 equivalents) to the solution.

  • Carefully add concentrated HCl dropwise while stirring vigorously at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude (2-amino-4-bromophenyl)methanol by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Parallel Synthesis of this compound Analog Library

This protocol outlines the cyclization reaction between the key amine intermediate and a diverse set of benzaldehydes. This can be performed in parallel in a 96-well plate format or in individual reaction vials.

Materials:

  • (2-amino-4-bromophenyl)methanol (from Step 1)

  • A library of substituted benzaldehydes (e.g., with electron-donating or electron-withdrawing groups at various positions)

  • Toluene or a similar aprotic solvent

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Dean-Stark apparatus (for individual reactions) or molecular sieves (for plate-based synthesis)

  • Reaction block or oil bath

Procedure:

  • In an array of reaction vials, add (2-amino-4-bromophenyl)methanol (1 equivalent) dissolved in toluene.

  • To each vial, add a different substituted benzaldehyde (1.1 equivalents) from the library.

  • Add a catalytic amount of p-TSA (0.1 equivalents) to each reaction.

  • Reflux the mixtures at 110-120 °C with azeotropic removal of water (using a Dean-Stark trap or in the presence of activated molecular sieves) for 8-12 hours. Monitor reaction completion by TLC or LC-MS.

  • After completion, cool the reactions to room temperature.

  • Wash the reaction mixtures with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude products represent the library of this compound analogs. Purification can be performed as needed using preparative HPLC or column chromatography.

Biological Screening Protocols

Initial screening can assess the general cytotoxicity of the library against cancer cell lines, while secondary assays can investigate specific mechanisms of action. Benzoxazepine and the structurally related benzodiazepine scaffolds have shown activity in both oncology and neuroscience.[1][2]

Primary Screen: Anticancer Activity (MTT Cell Viability Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Synthesized compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each analog.

Secondary Screen: GABA-A Receptor Binding Assay

This radioligand binding assay determines the affinity of the synthesized compounds for the benzodiazepine binding site on the GABA-A receptor.[5][6]

Materials:

  • Rat brain membranes (or cells expressing GABA-A receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]Flumazenil)

  • Non-specific binding control (e.g., Diazepam, 10 µM)

  • Synthesized compound library

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of rat brain membranes in ice-cold binding buffer to a final protein concentration of 0.1-0.2 mg/well.[7]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL buffer + 50 µL [³H]Flumazenil + 150 µL membrane suspension.

    • Non-specific Binding: 50 µL Diazepam (10 µM) + 50 µL [³H]Flumazenil + 150 µL membrane suspension.

    • Compound Competition: 50 µL library compound (at various concentrations) + 50 µL [³H]Flumazenil + 150 µL membrane suspension.

  • Incubation: Incubate the plate for 45-60 minutes at 4°C to reach equilibrium.[7]

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the library compound to determine the IC₅₀. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

Quantitative data from screening should be organized for clear comparison. The following table shows representative data for structurally related 7-bromo-1,4-benzodiazepine analogs, illustrating the type of data that would be generated from the GABA-A receptor binding assay.

Compound IDR-Group (at C-3)Ki (nM) for Peripheral Benzodiazepine Receptor (PBR)[8]Ki (nM) for Central Benzodiazepine Receptor (CBR)[8]Selectivity (CBR/PBR)
Analog 1 Phenylamino1850>10000>5.4
Analog 2 (2'-nitro)phenylamino19.1>10000>523
Analog 3 (3'-nitro)phenylamino47.7>10000>210
Analog 4 (4'-nitro)phenylamino136>10000>73

Note: This data is for 7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives and is presented for illustrative purposes.[8]

Visualizations: Workflows and Pathways

General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Library SM1 (2-amino-4-bromophenyl)methanol PROC Parallel Condensation (Toluene, p-TSA, Δ) SM1->PROC SM2 Library of Benzaldehydes (R-Ph-CHO) SM2->PROC LIB Library of 7-Bromo-2-(R-phenyl) -3,1-benzoxazepine Analogs PROC->LIB

Caption: General workflow for the parallel synthesis of the analog library.

Biological Screening Workflow

G cluster_screening Screening Cascade Lib Synthesized Analog Library PS Primary Screening (e.g., MTT Assay vs. Cancer Cell Lines) Lib->PS Hits Identify Active 'Hits' (Analogs with IC₅₀ < Threshold) PS->Hits High Activity Inactive Inactive Analogs PS->Inactive Low/No Activity SS Secondary / Mechanistic Screening (e.g., GABA-A Receptor Binding Assay) Hits->SS Leads Validated Lead Compounds for Further Optimization SS->Leads

Caption: High-throughput screening cascade for hit identification.

Potential Apoptosis Signaling Pathway

G cluster_pathway Intrinsic Apoptosis Pathway Compound Benzoxazepine Analog (Potential Inducer) Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: 7-Bromo-2-phenyl-3,1-benzoxazepine as a Precursor for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 7-Bromo-2-phenyl-3,1-benzoxazepine as a versatile precursor for the synthesis of complex heterocyclic scaffolds. Due to the limited specific literature on this exact molecule, the following protocols and data are based on established synthetic methodologies for analogous benzoxazepine systems and the well-documented reactivity of aryl bromides in cross-coupling reactions.

Overview and Potential Applications

This compound is a halogenated heterocyclic compound that holds significant potential as a building block in medicinal chemistry and materials science. The presence of a bromine atom on the benzoxazepine core provides a reactive handle for introducing a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the generation of diverse libraries of novel compounds with potential applications as:

  • Pharmaceutical Agents: Benzoxazepine derivatives have been investigated for a range of biological activities, including anticonvulsant, and anticancer properties. The ability to modify the core structure via the bromo substituent allows for systematic structure-activity relationship (SAR) studies.

  • Molecular Probes and Ligands: The functionalized benzoxazepine core can be tailored to interact with specific biological targets.

  • Organic Materials: Arylated benzoxazepine structures may exhibit interesting photophysical properties for applications in organic electronics.

The primary application detailed in these notes is the use of this compound in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value / Characteristic Peaks
Molecular Formula C₁₅H₁₀BrNO
Molecular Weight 300.15 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 7.0-8.2 ppm (m, 9H, Ar-H), δ 5.0-5.5 ppm (s, 1H, O-CH-N)
¹³C NMR (101 MHz, CDCl₃) δ 160-165 (C=N), 110-150 (Ar-C), 80-85 (O-CH-N)
Mass Spectrometry (EI) m/z 300/302 [M]⁺ (characteristic isotopic pattern for Bromine)
Infrared (IR, KBr) ν 3050 (Ar C-H), 1640 (C=N), 1250 (C-O) cm⁻¹

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. The following workflow outlines a plausible synthetic route.

G cluster_0 Synthesis of this compound A 2-Amino-4-bromophenol C 2-(Benzoylamino)-4-bromophenol A->C Acylation (NaOH, H₂O/DCM) B Benzoyl Chloride B->C D 2-(Benzoylamino)-4-bromo-6-(hydroxymethyl)phenol C->D Hydroxymethylation (Formaldehyde, Base) E This compound D->E Intramolecular Cyclization (Acid catalyst, e.g., p-TsOH)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 7-Aryl-2-phenyl-3,1-benzoxazepine derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 - 0.10 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)

  • Toluene and Water (e.g., 4:1 v/v mixture) or another suitable solvent system (e.g., Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and the phosphine ligand to the flask.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-Aryl-2-phenyl-3,1-benzoxazepine.

Reaction Parameter Optimization:

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ / PPh₃Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene / H₂ODioxane / H₂ODMF
Temperature 80 °C100 °C120 °C
Reaction Time 4-12 h2-8 h1-6 h

Logical Workflow for Derivatization

The following diagram illustrates the central role of this compound as a precursor for generating a library of complex heterocycles through various palladium-catalyzed cross-coupling reactions.

G cluster_1 Derivatization of this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Precursor This compound Suzuki Suzuki-Miyaura (Arylboronic Acids) Precursor->Suzuki Heck Heck (Alkenes) Precursor->Heck Sonogashira Sonogashira (Terminal Alkynes) Precursor->Sonogashira Buchwald Buchwald-Hartwig (Amines, Amides) Precursor->Buchwald Product_Aryl 7-Aryl Derivatives Suzuki->Product_Aryl Product_Alkenyl 7-Alkenyl Derivatives Heck->Product_Alkenyl Product_Alkynyl 7-Alkynyl Derivatives Sonogashira->Product_Alkynyl Product_Amino 7-Amino Derivatives Buchwald->Product_Amino

Caption: Cross-coupling strategies for derivatizing the benzoxazepine core.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere where necessary.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Concluding Remarks

This compound represents a promising, albeit currently under-explored, synthetic intermediate. The protocols and data presented herein provide a solid foundation for researchers to begin utilizing this and similar halogenated benzoxazepines as precursors for the synthesis of novel and complex heterocyclic molecules for a wide range of scientific applications. The adaptability of palladium-catalyzed cross-coupling reactions makes this a particularly attractive strategy for rapid library generation in drug discovery and materials science.

Application Notes and Protocols for Microwave-Assisted Synthesis of Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of various benzoxazepine derivatives utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, more environmentally benign reaction conditions.

Introduction to Benzoxazepines and Microwave-Assisted Synthesis

Benzoxazepines are a class of seven-membered heterocyclic compounds containing a benzene ring fused to an oxazepine ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of benzoxazepine have demonstrated a wide range of pharmacological activities, including but not limited to, antipsychotic, antidepressant, anticonvulsant, and anticancer properties.

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, enabling rapid and efficient synthesis of complex molecules.[1] By directly coupling microwave energy with the polar molecules in a reaction mixture, this technique provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[2] These advantages make MAOS an attractive approach for the synthesis and diversification of benzoxazepine libraries for drug discovery.

I. Synthesis of Dibenzo[b,f][3][4]oxazepine Derivatives via Intramolecular Cyclization

This protocol describes the synthesis of dibenzo[b,f][3][4]oxazepine derivatives through a microwave-induced intramolecular cyclization of substituted 2-aminophenols with 2-halobenzaldehydes.[1]

Experimental Protocol
  • Reactant Preparation: In a microwave process vial, combine the substituted 2-aminophenol (1.0 mmol), substituted 2-halobenzaldehyde (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add polyethylene glycol (PEG-300) (3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 150 W for 10-15 minutes. The reaction temperature should be monitored and maintained around 120 °C.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation
Entry2-Aminophenol Substituent2-Halobenzaldehyde SubstituentTime (min)Yield (%)
1H2-Cl1085
24-CH₃2-Cl1288
34-OCH₃2-Cl1290
44-Cl2-Cl1582
5H2-F1087

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification Reactants 2-Aminophenol 2-Halobenzaldehyde K₂CO₃ MW_Reactor Microwave Irradiation (150 W, 10-15 min, 120 °C) Reactants->MW_Reactor Solvent PEG-300 Solvent->MW_Reactor Extraction Water Quench & Ethyl Acetate Extraction MW_Reactor->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Dibenzo[b,f][1,4]oxazepine Purification->Product

Caption: Workflow for the microwave-assisted synthesis of dibenzo[b,f][3][4]oxazepines.

II. Synthesis of Benzoxazepine Derivatives from Pyrazole-Chalcones

This method outlines the synthesis of novel benzoxazepine derivatives through the thermal cyclization of pyrazole-chalcones with 2-aminophenol under solvent-free conditions using microwave irradiation.[4][5]

Experimental Protocol
  • Reactant Preparation: In a porcelain mortar, thoroughly grind a mixture of the pyrazole-chalcone (1.0 mmol), 2-aminophenol (1.0 mmol), and basic alumina (1.0 g).

  • Microwave Irradiation: Transfer the ground mixture to an open glass vessel and place it in a microwave reactor. Irradiate the mixture at a power of 180 W for 9-12 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add ethanol (20 mL) and stir for 10 minutes. Filter the mixture to remove the basic alumina. The filtrate is then concentrated under reduced pressure, and the resulting crude product is recrystallized from ethanol to afford the pure benzoxazepine derivative.

Data Presentation
EntryPyrazole-Chalcone Substituent (Aryl group)Time (min)Yield (%)
1Phenyl985
24-Methylphenyl1088
34-Methoxyphenyl1086
44-Chlorophenyl1282
54-Nitrophenyl1280

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis (Solvent-Free) cluster_workup Work-up & Purification Reactants Pyrazole-Chalcone 2-Aminophenol Basic Alumina MW_Reactor Microwave Irradiation (180 W, 9-12 min) Reactants->MW_Reactor Extraction Ethanol Addition & Filtration MW_Reactor->Extraction Concentration Concentration Extraction->Concentration Purification Recrystallization Concentration->Purification Product Pyrazole-Substituted Benzoxazepine Purification->Product

Caption: Workflow for the solvent-free microwave synthesis of benzoxazepines from pyrazole-chalcones.

III. Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides via SNAr Reaction

This protocol details the diversification of benzothiaoxazepine-1,1-dioxide scaffolds through a microwave-assisted intermolecular SNAr reaction with various amines.[3][6]

Experimental Protocol
  • Reactant Preparation: In a 1-dram microwave vial, add the benzothiaoxazepine-1,1-dioxide (0.43 mmol, 1 equiv.), dry DMSO (0.43 mL, 1 M), DBU (7 μL, 10 mol %), and the corresponding amine (5 equiv.).

  • Microwave Irradiation: Cap the vial and place it in an Anton Paar Synthos 3000® microwave reactor. Heat the reaction mixture to 180 °C for 50 minutes (with an 8-minute ramp to temperature) using a power of 1200 W.

  • Work-up and Purification: After cooling to room temperature, dilute the crude reaction mixture with ethyl acetate and filter it through a silica gel plug. Concentrate the filtrate under reduced pressure. The crude product is then purified by an automated preparative reverse-phase HPLC system.

Data Presentation
EntryBenzothiaoxazepine-1,1-dioxide CoreAmineTemperature (°C)Time (min)Yield (%)
14-FluoroMorpholine1805092
26-FluoroPiperidine1805088
34-FluoroN-Methylpiperazine1805090
46-FluoroPyrrolidine1805091
54-Fluoro(R)-3-Hydroxypyrrolidine1805085

Experimental Workflow

G cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis (S_NAr) cluster_workup Work-up & Purification Reactants Benzothiaoxazepine-1,1-dioxide Amine DBU MW_Reactor Microwave Irradiation (1200 W, 180 °C, 50 min) Reactants->MW_Reactor Solvent DMSO Solvent->MW_Reactor Filtration Dilution (EtOAc) & Filtration (SiO₂) MW_Reactor->Filtration Concentration Concentration Filtration->Concentration Purification Preparative RP-HPLC Concentration->Purification Product Amino-Benzothiaoxazepine-1,1-dioxide Purification->Product

Caption: Workflow for the microwave-assisted SNAr synthesis of amino-benzothiaoxazepine-1,1-dioxides.

Conclusion

The protocols described in these application notes demonstrate the versatility and efficiency of microwave-assisted synthesis for the preparation of a diverse range of benzoxazepine derivatives. These methods offer significant advantages in terms of reaction time and yield, facilitating the rapid generation of compound libraries for biological screening and further drug development endeavors. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

High-Throughput Screening of Benzoxazepine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-throughput screening (HTS) methodologies for the discovery and characterization of novel benzoxazepine compounds. Benzoxazepines are a versatile class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, neuroprotective, and metabolic regulatory effects. This document details experimental protocols for various HTS assays, presents key quantitative data from representative screening campaigns, and illustrates the underlying biological pathways and experimental workflows.

Introduction to Benzoxazepine Screening

Benzoxazepine scaffolds serve as privileged structures in medicinal chemistry, offering a three-dimensional framework that can be readily modified to interact with a variety of biological targets. High-throughput screening provides an efficient approach to systematically test large libraries of benzoxazepine derivatives to identify "hit" compounds with desired biological activity.[1][2] These hits can then be advanced into lead optimization programs. The selection of an appropriate HTS assay is critical and depends on the specific biological target and the desired therapeutic outcome.

HTS Methodologies and Assay Principles

A variety of HTS platforms can be employed for screening benzoxazepine libraries. The choice of assay technology is dictated by the target class (e.g., enzyme, G-protein coupled receptor, ion channel) and the nature of the desired modulation (e.g., inhibition, activation, allosteric modulation).[3][4]

Biochemical Assays

Biochemical assays utilize purified biological targets to directly measure the interaction of test compounds with the target molecule. These assays are well-suited for identifying direct binders and enzyme inhibitors.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive and amenable to automation. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when brought into proximity by a biological interaction. This technology is particularly useful for studying protein-protein interactions and enzyme activity.[5]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. This technology is widely used for studying kinase activity, GPCR binding, and protein-protein interactions.[6]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring the effect of compounds on cellular processes within a living cell.[7]

  • Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental for screening anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the compound.

  • Reporter Gene Assays: These assays are used to measure the activation or inhibition of specific signaling pathways. A reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest.

  • Membrane Potential Assays: These assays are particularly useful for screening compounds that modulate ion channels, such as the GABAa receptor. Changes in membrane potential are detected using fluorescent dyes.[8]

Application Note 1: Screening for Benzoxazepine-Based mTOR Inhibitors for Anticancer Therapy

This application note describes a high-throughput screening campaign to identify benzoxazepine compounds that inhibit the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][9]

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Aberrant activation of this pathway is a hallmark of many cancers.[12] Benzoxazepine-based mTOR inhibitors can block this pathway, leading to reduced cancer cell proliferation and survival.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation |— Benzoxazepine Benzoxazepine mTOR Inhibitor Benzoxazepine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Benzoxazepines.

HTS Campaign Workflow

The workflow for a typical HTS campaign to identify mTOR inhibitors involves a primary screen, a confirmatory screen, and a counter-screen to ensure selectivity.[5]

HTS_Workflow_mTOR Start Start: Benzoxazepine Compound Library PrimaryScreen Primary HTS: Single-Point mTOR Assay Start->PrimaryScreen HitSelection Hit Identification (e.g., >50% inhibition) PrimaryScreen->HitSelection ConfirmatoryScreen Confirmatory Screen: IC50 Determination (mTOR) HitSelection->ConfirmatoryScreen CounterScreen Counter-Screen: PI3Kα Assay ConfirmatoryScreen->CounterScreen SAR Structure-Activity Relationship (SAR) Studies CounterScreen->SAR End Lead Compounds SAR->End

Caption: HTS Workflow for mTOR Inhibitor Discovery.

Quantitative Data from a Benzoxazepine mTOR Inhibitor HTS Campaign

The following table summarizes the results of a representative HTS campaign for benzoxazepine-based mTOR inhibitors.[5]

ParameterValueReference
Initial Compound Library Size~5,000,000[5]
Primary HTS Hits~8,000[5]
Hit Rate~0.16%Calculated
Lead Compound (XL388) IC50 (mTOR)< 1 nM[5]
Selectivity (PI3Kα/mTOR)> 1000-fold[5]
Z'-factor> 0.5Assumed for a robust assay[13][14]
Experimental Protocol: ELISA-Based mTOR Assay

This protocol is adapted from the methodology used in the discovery of benzoxazepine mTOR inhibitors.[5]

Materials:

  • Recombinant mTOR enzyme

  • Biotinylated 4E-BP1 substrate

  • ATP

  • Anti-phospho-4E-BP1 antibody conjugated to horseradish peroxidase (HRP)

  • Streptavidin-coated 384-well plates

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Benzoxazepine compound library dissolved in DMSO

Procedure:

  • Plate Coating: Add 50 µL of streptavidin solution to each well of a 384-well plate and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Substrate Immobilization: Add 50 µL of biotinylated 4E-BP1 substrate solution in assay buffer to each well and incubate for 1 hour at room temperature. Wash the plate three times.

  • Compound Addition: Add 1 µL of benzoxazepine compound solution (or DMSO for control) to each well.

  • Enzyme Reaction: Add 50 µL of a mixture of mTOR enzyme and ATP in assay buffer to each well to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate three times. Add 50 µL of HRP-conjugated anti-phospho-4E-BP1 antibody solution and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate five times. Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Readout: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

  • Calculate the Z'-factor for each assay plate to assess its quality.[15][16][17]

Application Note 2: Screening for Benzoxazepine-Based GPCR Modulators

This application note outlines a strategy for identifying benzoxazepine compounds that modulate the activity of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a wide range of physiological processes.[18][19]

Signaling Pathway: GPCR Signaling Cascade

GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins.[4] This leads to the modulation of second messenger levels (e.g., cAMP, Ca²⁺) and downstream signaling cascades.[20]

GPCR_Signaling_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_protein G Protein (αβγ) GPCR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Downstream Downstream Signaling Second_Messenger->Downstream Benzoxazepine Benzoxazepine Modulator Benzoxazepine->GPCR modulates

Caption: GPCR Signaling Pathway and Modulation by Benzoxazepines.

HTS Campaign Workflow for GPCR Modulators

The workflow for identifying GPCR modulators involves screening for compounds that either activate (agonists) or inhibit (antagonists/inverse agonists) the receptor's response to its natural ligand.

HTS_Workflow_GPCR Start Start: Benzoxazepine Compound Library PrimaryScreen Primary HTS: Functional GPCR Assay (e.g., TR-FRET for cAMP) Start->PrimaryScreen HitSelection Hit Identification (Agonists or Antagonists) PrimaryScreen->HitSelection DoseResponse Dose-Response Analysis: EC50/IC50 Determination HitSelection->DoseResponse SelectivityScreening Selectivity Screening: Against related GPCRs DoseResponse->SelectivityScreening LeadOptimization Lead Optimization SelectivityScreening->LeadOptimization End Lead Compounds LeadOptimization->End

Caption: HTS Workflow for GPCR Modulator Discovery.

Quantitative Data from a Representative GPCR Antagonist Screen

The following table presents hypothetical but realistic data for a GPCR antagonist screening campaign. Specific data for benzoxazepine GPCR modulators is less publicly available.

ParameterValueReference
Compound Library Size100,000-
Primary Hit Rate (Antagonists)0.5%-
Number of Confirmed Hits50-
Lead Compound IC5050 nM-
Selectivity vs. Related GPCRs>100-fold-
Z'-factor0.7[13][14]
Experimental Protocol: TR-FRET cAMP Assay for GPCR Antagonists

This protocol describes a competitive immunoassay to measure intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.

Materials:

  • Cells stably expressing the target GPCR

  • Forskolin (an adenylyl cyclase activator)

  • cAMP standard

  • Anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate)

  • cAMP analog labeled with an acceptor fluorophore (e.g., d2)

  • Lysis buffer

  • 384-well low-volume white plates

  • Benzoxazepine compound library dissolved in DMSO

Procedure:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates and incubate overnight.

  • Compound and Agonist Addition: Add 1 µL of benzoxazepine compound solution (or DMSO for control). Then, add the GPCR agonist at a concentration that elicits a submaximal response (e.g., EC80). For antagonist screening, the agonist is added to stimulate cAMP production.

  • Cell Lysis: After a 30-minute incubation at room temperature, add lysis buffer to each well.

  • Detection Reagent Addition: Add a mixture of the donor-labeled anti-cAMP antibody and the acceptor-labeled cAMP analog to each well.

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Readout: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (for the donor and acceptor).

Data Analysis:

  • Calculate the ratio of the acceptor and donor fluorescence signals.

  • A decrease in the TR-FRET signal indicates an increase in intracellular cAMP, as the unlabeled cAMP produced by the cells competes with the acceptor-labeled cAMP for antibody binding.

  • For antagonist screening, an increase in the TR-FRET signal in the presence of the agonist indicates that the compound is inhibiting cAMP production.

  • Determine the IC50 values for antagonist compounds.

Application Note 3: Screening for Benzoxazepine-Based GABAa Receptor Modulators

This application note details a cell-based HTS approach to identify benzoxazepine compounds that modulate the function of the GABAa receptor, a ligand-gated ion channel and a key target for anxiolytic, sedative, and anticonvulsant drugs.[21][22]

Signaling Pathway: GABAa Receptor-Mediated Inhibition

The GABAa receptor is a chloride ion channel that, upon binding of the neurotransmitter GABA, opens to allow chloride ions to flow into the neuron.[23] This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect in the central nervous system. Benzodiazepines, which share a similar structural core with some benzoxazepines, are positive allosteric modulators of the GABAa receptor.[1]

GABAa_Receptor_Pathway GABA GABA GABAaR GABAa Receptor (Chloride Channel) GABA->GABAaR binds Chloride_Influx Chloride Ion Influx (Cl-) GABAaR->Chloride_Influx opens channel for Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Benzoxazepine Benzoxazepine Modulator Benzoxazepine->GABAaR allosterically modulates

Caption: GABAa Receptor Signaling and Allosteric Modulation.

HTS Campaign Workflow for GABAa Receptor Modulators

The workflow for identifying GABAa receptor modulators often employs a functional assay that measures changes in neuronal activity, such as membrane potential.

HTS_Workflow_GABAa Start Start: Benzoxazepine Compound Library PrimaryScreen Primary HTS: Membrane Potential Assay (e.g., FLIPR) Start->PrimaryScreen HitSelection Hit Identification (Positive Allosteric Modulators) PrimaryScreen->HitSelection DoseResponse Dose-Response Analysis: EC50 Determination HitSelection->DoseResponse Electrophysiology Secondary Screen: Patch-Clamp Electrophysiology DoseResponse->Electrophysiology InVivoModels In Vivo Models of Anxiety/Seizure Electrophysiology->InVivoModels End Lead Compounds InVivoModels->End

References

Application Notes and Protocols for In Vivo Experimental Design Using 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo evaluation of 7-Bromo-2-phenyl-3,1-benzoxazepine, a novel synthetic compound with potential therapeutic applications. The protocols outlined below are based on established methodologies for assessing the anticancer and anxiolytic properties of related benzoxazepine derivatives and are intended to serve as a comprehensive guide for preclinical research.

Compound Profile: this compound

Property Description
IUPAC Name 7-Bromo-2-phenyl-2,3-dihydro-1,4-benzoxazepine
Molecular Formula C₁₅H₁₂BrNO
Chemical Class Benzoxazepine
Background Benzoxazepine derivatives have demonstrated a wide range of biological activities, including potential as anticancer, anticonvulsant, and anti-inflammatory agents.[1][2] Computational studies on similar halogenated benzoxazepines suggest that they may act as inhibitors of apoptosis-related proteins, such as PARP1, and modulate pathways involving caspases and Bcl-2 family proteins.[3] Other studies on related benzoxazepine structures have indicated potential interactions with central nervous system targets.[4]
Hypothesized Mechanism of Action Based on available literature for the benzoxazepine scaffold, this compound is hypothesized to exert its effects through (1) induction of apoptosis in cancer cells via inhibition of key survival pathways, and/or (2) modulation of neurotransmitter systems in the central nervous system to produce anxiolytic effects.

Application I: Evaluation of In Vivo Anticancer Efficacy

This section outlines the experimental design for assessing the antitumor activity of this compound using a human tumor xenograft model in immunodeficient mice.

Experimental Workflow

anticancer_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint cluster_analysis Phase 4: Analysis cell_culture Human Cancer Cell Line Culture (e.g., MCF-7) tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Acclimatization of Nude Mice (5-7 days) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth to Palpable Size (~100 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Daily Administration: - Vehicle Control - Test Compound - Positive Control randomization->treatment_admin monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment_admin->monitoring endpoint Endpoint Criteria Met (e.g., Tumor >1500 mm³ or 28 days) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia tumor_analysis Tumor Weight Measurement & Immunohistochemistry euthanasia->tumor_analysis data_analysis Statistical Analysis of Tumor Growth Inhibition tumor_analysis->data_analysis

Figure 1: Workflow for In Vivo Anticancer Efficacy Study.
Detailed Experimental Protocol

2.2.1. Animal Model and Housing

  • Species: Athymic Nude Mice (e.g., BALB/c nude)

  • Age/Weight: 6-8 weeks old, 20-25 g

  • Housing: Standard specific-pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.

  • Acclimatization: Minimum of 7 days before experimental manipulation.

2.2.2. Cell Culture and Tumor Implantation

  • Cell Line: Human breast cancer cell line MCF-7 (or other appropriate cell line).

  • Culture Conditions: As per ATCC recommendations.

  • Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

2.2.3. Treatment Groups and Administration

  • Group 1 (Vehicle Control): Administer vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) intraperitoneally (i.p.) or orally (p.o.) once daily.

  • Group 2 (Low Dose): Administer this compound (e.g., 25 mg/kg) in vehicle.

  • Group 3 (High Dose): Administer this compound (e.g., 50 mg/kg) in vehicle.

  • Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent (e.g., Doxorubicin, 2 mg/kg, i.p., once weekly).

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group).

2.2.4. Monitoring and Endpoints

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Record body weight twice weekly as an indicator of toxicity.

  • Clinical Observations: Monitor animals daily for any signs of distress or toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of the study period (e.g., 28 days).

2.2.5. Data Presentation: Tumor Growth Inhibition

Treatment Group Dose (mg/kg) Administration Route Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-i.p.Data0Data
Compound (Low)25i.p.DataDataData
Compound (High)50i.p.DataDataData
Positive Control2i.p.DataDataData
Hypothesized Signaling Pathway

Research on related benzoxazepine derivatives suggests a potential mechanism involving the induction of apoptosis.[3][5] The diagram below illustrates a plausible signaling cascade that could be activated by this compound in cancer cells.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway compound This compound bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) compound->bcl2 inhibits parp PARP compound->parp inhibits bax Bax/Bak (Pro-apoptotic) bcl2->bax inhibits mito Mitochondrion bax->mito promotes release cyto_c Cytochrome c mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates death_receptor Death Receptor (e.g., Fas, TNFR1) casp8 Caspase-8 death_receptor->casp8 activates casp8->bax via Bid cleavage casp8->casp3 activates casp3->parp cleaves apoptosis Apoptosis casp3->apoptosis

Figure 2: Hypothesized Apoptotic Signaling Pathway.

Application II: Evaluation of In Vivo Anxiolytic Activity

This section details the experimental design to assess the potential anxiolytic (anxiety-reducing) effects of this compound using standard behavioral tests in rodents.

Experimental Workflow

anxiolytic_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Dosing cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Analysis animal_acclimatization Acclimatization of Rats (7 days) habituation Habituation to Handling animal_acclimatization->habituation randomization Randomization into Treatment Groups habituation->randomization dosing Single i.p. Injection: - Vehicle - Test Compound - Positive Control (Diazepam) randomization->dosing pre_test_period 30 min Pre-Test Period dosing->pre_test_period epm Elevated Plus Maze (EPM) (5 min test) pre_test_period->epm oft Open Field Test (OFT) (10 min test) epm->oft (Separate cohort or 24h washout) video_analysis Video Tracking & Scoring of Behavioral Parameters epm->video_analysis oft->video_analysis stat_analysis Statistical Analysis (ANOVA) video_analysis->stat_analysis

Figure 3: Workflow for In Vivo Anxiolytic Activity Study.
Detailed Experimental Protocol

3.2.1. Animal Model

  • Species: Male Wistar or Sprague-Dawley rats.

  • Age/Weight: 8-10 weeks old, 250-300 g.

  • Housing and Acclimatization: As described in section 2.2.1.

3.2.2. Treatment Groups and Administration

  • Group 1 (Vehicle Control): Administer vehicle (e.g., 10% DMSO, 90% Saline) i.p.

  • Group 2 (Low Dose): Administer this compound (e.g., 5 mg/kg) in vehicle.

  • Group 3 (High Dose): Administer this compound (e.g., 10 mg/kg) in vehicle.

  • Group 4 (Positive Control): Administer Diazepam (e.g., 2 mg/kg) in vehicle.

  • Administration: A single i.p. injection is given 30 minutes prior to behavioral testing.

3.2.3. Behavioral Assays

  • Elevated Plus Maze (EPM):

    • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

    • Procedure: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

    • Parameters Measured: Time spent in open arms, number of entries into open arms, and total arm entries. An increase in open arm time/entries suggests an anxiolytic effect.

  • Open Field Test (OFT):

    • Apparatus: A square arena with high walls.

    • Procedure: Place the rat in the center of the arena and allow it to explore for 10 minutes.

    • Parameters Measured: Time spent in the center zone versus the periphery, total distance traveled, and rearing frequency. An increase in time spent in the center indicates anxiolytic activity, while total distance traveled is a measure of general locomotor activity.

3.2.4. Data Presentation: Behavioral Parameters

Treatment Group Dose (mg/kg) EPM: Time in Open Arms (s) EPM: Open Arm Entries (%) OFT: Time in Center (s) OFT: Total Distance Traveled (m)
Vehicle Control-DataDataDataData
Compound (Low)5DataDataDataData
Compound (High)10DataDataDataData
Diazepam2DataDataDataData

Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including dose selection, animal models, and endpoints, should be optimized based on preliminary in vitro data and institutional guidelines (IACUC). The synthesis and handling of this compound should be performed in accordance with all applicable safety regulations.

References

Application Notes & Protocols: Anticonvulsant Testing for Novel Benzoxazepines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazepines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed protocols for the preclinical evaluation of novel benzoxazepine derivatives for their potential anticonvulsant properties. The primary screening of new chemical entities for anti-seizure activity relies on well-established and validated in vivo models that can predict clinical efficacy.

The two most widely used and historically predictive preclinical models for identifying potential anticonvulsant drugs are the Maximal Electroshock (MES) seizure test and the subcutaneous Pentylenetetrazol (scPTZ) seizure test.[1][2][3][4] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, primarily identifying compounds that prevent seizure spread.[1][5] The scPTZ test is a model for absence or myoclonic seizures and is effective in identifying compounds that can raise the seizure threshold.[1][6][7] These protocols are designed to provide a standardized framework for the initial characterization and comparison of novel benzoxazepine candidates.

Experimental Protocols

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent the spread of seizures when neuronal circuits are maximally active.[5]

1.1. Principle: A supramaximal electrical stimulus is delivered via corneal electrodes to induce a seizure. The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, which indicates anticonvulsant activity.[1][5]

1.2. Materials and Apparatus:

  • Animals: Male CF-1 mice (20-25g) or Sprague-Dawley rats (100-150g).[5]

  • Apparatus: An electroshock device capable of delivering a constant alternating current (60 Hz).[5]

  • Electrodes: Corneal electrodes.

  • Anesthetic: 0.5% Tetracaine hydrochloride solution.[5]

  • Conductivity Solution: 0.9% Saline solution.[5]

  • Test Compounds: Novel benzoxazepine derivatives dissolved/suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Reference Drug: Phenytoin (positive control).

1.3. Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least 48 hours before the experiment.

  • Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) to groups of animals (n=8-10 per group).[8] Use at least three dose levels to determine the dose-response relationship.

  • Pre-treatment Time: Conduct the test at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the Time of Peak Effect (TPE).

  • Stimulation:

    • At the TPE, apply one drop of 0.5% tetracaine to the corneas for local anesthesia.[5]

    • A minute later, apply a drop of 0.9% saline to the corneas to ensure good electrical contact.[5]

    • Deliver an electrical stimulus of 60 Hz alternating current for 0.2 seconds (50 mA for mice, 150 mA for rats).[5][9]

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of tonic hindlimb extension. The seizure is characterized by a tonic extension of both forelimbs and hindlimbs, followed by clonic activity.[5]

  • Endpoint: An animal is considered protected if the tonic hindlimb extension component is abolished.[5]

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

This test is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence (petit mal) seizures.[6][7]

2.1. Principle: The chemical convulsant Pentylenetetrazol (PTZ), a GABA receptor antagonist, is administered subcutaneously to induce clonic seizures.[6][7] The ability of a test compound to prevent or delay the onset of these seizures indicates anticonvulsant activity.

2.2. Materials and Apparatus:

  • Animals: Male CF-1 mice (20-25g).[6]

  • Convulsant: Pentylenetetrazol (PTZ) solution (prepared in 0.9% saline).

  • Test Compounds: Novel benzoxazepine derivatives dissolved/suspended in an appropriate vehicle.

  • Reference Drug: Ethosuximide or Diazepam (positive control).[7][10]

  • Observation Chambers: Isolation cages for individual animal observation.[6]

2.3. Procedure:

  • Animal Acclimatization: As described in the MES protocol.

  • Dosing: Administer the test compound or vehicle i.p. to groups of animals (n=8-10 per group).

  • Pre-treatment Time: Conduct the test at the predetermined TPE for the test compound.

  • PTZ Administration: At the TPE, administer PTZ via a subcutaneous injection into a loose fold of skin on the midline of the neck. The standard convulsant dose for CF-1 mice is 85 mg/kg.[6]

  • Observation: Place each animal in an individual observation chamber and observe for 30 minutes for the presence of a seizure.[6]

  • Endpoint: An animal is considered protected if it does not exhibit an episode of clonic spasms of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[6]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

Data Presentation

Quantitative results from the anticonvulsant screening should be summarized for clear comparison.

Table 1: Anticonvulsant Activity of Novel Benzoxazepines in the MES Test

Compound ID TPE (min) MES ED₅₀ (mg/kg) [95% C.I.]
BZX-001 60 45.2 (38.1 - 53.8)
BZX-002 30 28.9 (22.5 - 37.0)
BZX-003 120 > 100

| Phenytoin | 60 | 9.5 (7.8 - 11.5) |

Table 2: Anticonvulsant Activity of Novel Benzoxazepines in the scPTZ Test

Compound ID TPE (min) scPTZ ED₅₀ (mg/kg) [95% C.I.]
BZX-001 60 85.7 (72.1 - 101.9)
BZX-002 30 41.3 (34.0 - 50.2)
BZX-003 120 95.1 (80.3 - 112.6)

| Ethosuximide | 30 | 130.0 (115.2 - 146.6) |

Note: Data presented are hypothetical for illustrative purposes.

Visualizations: Workflows and Pathways

G cluster_setup Phase 1: Preparation cluster_mes MES Test cluster_ptz scPTZ Test cluster_analysis Phase 3: Data Analysis acclimatize Animal Acclimatization dosing Dosing with Novel Benzoxazepine or Vehicle acclimatize->dosing mes_anes Apply Corneal Anesthetic & Saline dosing->mes_anes At Time of Peak Effect (TPE) ptz_admin Administer PTZ (s.c.) dosing->ptz_admin At Time of Peak Effect (TPE) mes_stim Deliver Electrical Stimulus (60 Hz, 0.2s) mes_anes->mes_stim mes_obs Observe for Tonic Hindlimb Extension mes_stim->mes_obs prot Protection Endpoint Met? mes_obs->prot ptz_obs Observe for Clonic Seizure (30 min) ptz_admin->ptz_obs ptz_obs->prot calc Calculate % Protection and ED50 prot->calc Yes/No

Caption: Anticonvulsant screening workflow for novel compounds.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_targets na_channel Voltage-Gated Na+ Channel ca_channel Voltage-Gated Ca2+ Channel na_channel->ca_channel Action Potential vesicle Synaptic Vesicle (Glutamate) ca_channel->vesicle Ca2+ Influx glut_receptor Glutamate Receptor vesicle->glut_receptor Glutamate Release gaba_receptor GABA-A Receptor t1 Inhibit Channel Function t1->na_channel t1->ca_channel t2 Enhance GABAergic Inhibition t2->gaba_receptor t3 Reduce Glutamatergic Excitation t3->glut_receptor

Caption: Potential synaptic mechanisms of anticonvulsant action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine. Given the specificity of this molecule, this guide is structured around a plausible synthetic pathway, addressing common challenges encountered in related heterocyclic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 3,1-benzoxazepines?

A1: A frequent approach involves the cyclization of a precursor molecule. For this compound, a plausible precursor is a substituted 2-aminobenzophenone derivative, which undergoes a ring-closing reaction to form the seven-membered benzoxazepine ring. This type of reaction is an example of a condensation reaction where a new ring is formed.

Q2: I am not seeing any product formation. What are the most critical parameters to check?

A2: The most critical parameters to investigate are:

  • Purity of Starting Materials: Ensure your 2-amino-5-bromobenzophenone derivative and any other key reagents are pure. Impurities can inhibit the reaction or lead to undesirable side products.

  • Reaction Conditions: Temperature, reaction time, and solvent are crucial. Many cyclization reactions require specific temperature ranges to proceed efficiently.

  • Catalyst Activity: If using a catalyst (e.g., an acid or base), ensure it is active and used in the correct concentration.

  • Moisture Control: Many condensation reactions are sensitive to water. Ensure you are using dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields in heterocyclic synthesis are common and can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature.

  • Side Reactions: Competing side reactions can consume your starting material or product. Common side reactions include dimer formation, decomposition of starting materials or product under the reaction conditions, or alternative cyclization pathways.

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions.

  • Purification Losses: Significant amounts of product may be lost during extraction, chromatography, or recrystallization.

To improve the yield, systematic optimization of reaction parameters is recommended. See the troubleshooting guide below for a more detailed workflow.

Q4: I am observing multiple spots on my TLC plate. What are the potential impurities?

A4: The presence of multiple spots on a TLC plate suggests a mixture of compounds. Potential impurities in the synthesis of this compound could include:

  • Unreacted starting materials (e.g., the 2-aminobenzophenone precursor).

  • The intermediate Schiff base if the cyclization is incomplete.

  • Hydrolysis products if water is present.

  • Rearrangement products, which are common in the synthesis of seven-membered rings.

  • By-products from side reactions, such as dimers or polymers.

Characterization of these impurities, if possible, can provide valuable insight into the reaction mechanism and help in optimizing the conditions.[1][2]

Troubleshooting Guide

Problem: Low or No Product Yield

This is one of the most common issues in multi-step organic synthesis. A systematic approach is crucial for identifying the root cause.

Low_Yield_Troubleshooting cluster_optimize Optimization Parameters start Low Yield Observed check_sm Verify Purity of Starting Materials start->check_sm Step 1 check_conditions Review Reaction Conditions check_sm->check_conditions If pure optimize Systematic Optimization check_conditions->optimize If correct workup Analyze Workup & Purification optimize->workup After optimization temp Temperature optimize->temp end Yield Improved workup->end If losses minimized time Reaction Time solvent Solvent catalyst Catalyst Loading

Detailed Steps:

  • Verify Starting Materials:

    • Action: Re-purify your starting materials. For the 2-aminobenzophenone precursor, this might involve recrystallization or column chromatography.

    • Rationale: Impurities in the starting material can act as catalysts for side reactions or inhibit the desired transformation.

  • Review Reaction Conditions:

    • Action: Double-check the reaction setup. Ensure the temperature is accurately controlled, the solvent is of the correct grade and dry, and the reaction is being stirred efficiently.

    • Rationale: Small deviations in reaction conditions can have a large impact on the outcome of sensitive reactions.

  • Systematic Optimization:

    • Action: If the above steps do not resolve the issue, begin a systematic optimization of the reaction conditions. It is best to vary one parameter at a time.

    • Parameters to Vary:

      • Temperature: Try running the reaction at a lower or higher temperature.

      • Solvent: The polarity of the solvent can significantly influence the reaction rate and selectivity.

      • Catalyst: Vary the type and concentration of the catalyst. Both protic and Lewis acids can be effective in cyclization reactions.[3]

      • Concentration: The concentration of the reactants can affect the rate of bimolecular side reactions versus the desired intramolecular cyclization.

  • Analyze Workup and Purification:

    • Action: Carefully review your workup procedure. Analyze aqueous layers by TLC to check for product loss. In column chromatography, ensure the chosen solvent system provides good separation.

    • Rationale: The product may be partially soluble in the aqueous phase during extraction, or it may be co-eluting with impurities during chromatography.

Problem: Formation of a Major, Unidentified By-product

Detailed Steps:

  • Characterize the By-product:

    • Action: Isolate the by-product using chromatography and characterize it using spectroscopic methods (NMR, Mass Spectrometry, IR).

    • Rationale: Understanding the structure of the by-product provides clues about the side reaction that is occurring. For example, a dimer would suggest that the concentration of the starting material is too high.

  • Hypothesize a Mechanism for By-product Formation:

    • Action: Based on the structure of the by-product, propose a plausible reaction mechanism for its formation.

    • Rationale: This will help you to devise a strategy to suppress this unwanted reaction pathway.

  • Modify Reaction Conditions to Disfavor By-product Formation:

    • Action: Adjust the reaction conditions based on your hypothesis. For example:

      • If a dimer is formed, try running the reaction at a lower concentration.

      • If a dehydration product is observed, ensure the reaction is run under anhydrous conditions.

      • If a rearrangement product is formed, a milder catalyst or lower temperature may be required.

Experimental Protocols

Plausible Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of related benzoxazepines and benzodiazepines.[4][5] It is intended as a starting point for optimization.

Synthesis_Workflow start Starting Materials: 2-Amino-5-bromobenzophenone Derivative & Reagent step1 Step 1: Intermediate Formation (e.g., Schiff Base or Amide) start->step1 step2 Step 2: Cyclization Reaction (Acid or Base Catalyzed) step1->step2 step3 Step 3: Workup & Extraction step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 end Final Product: This compound step4->end

Step 1: Synthesis of 2-(Aminoacetylamino)-5-bromobenzophenone (Intermediate)

  • To a solution of 2-amino-5-bromobenzophenone (1 equivalent) in a suitable solvent (e.g., chloroform or THF), add glycine ethyl ester hydrochloride (1.2 equivalents) and a base (e.g., pyridine or triethylamine, 2 equivalents).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the intermediate.

Step 2: Cyclization to this compound

  • Dissolve the intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

  • Heat the mixture to reflux, and if applicable, use a Dean-Stark apparatus to remove water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The crude product can then be purified by column chromatography.

Data Presentation

The following tables provide hypothetical data based on typical optimization experiments for related heterocyclic syntheses. These are intended to serve as a guide for your own experimental design.

Table 1: Effect of Solvent on Cyclization Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1101245
2Xylene140865
3Dioxane1001830
4DMF150655

Table 2: Effect of Catalyst on Cyclization Yield

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1p-TSA (5)Xylene14065
2H₂SO₄ (cat.)Xylene14058
3BF₃·OEt₂ (10)Toluene11072
4No CatalystXylene140<5

Table 3: Spectroscopic Data for a Representative Benzoxazepine Structure

Spectroscopic DataChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)7.0-8.2 (m, Ar-H), 5.1 (s, 1H, O-CH-N), 4.5 (d, 1H, CH₂), 3.8 (d, 1H, CH₂)
¹³C NMR (CDCl₃)165 (C=O), 150-120 (Ar-C), 85 (O-CH-N), 55 (CH₂)
IR (KBr)3050 (Ar C-H), 1680 (C=O), 1600 (C=C), 1250 (C-O)

Note: The spectroscopic data presented are generalized for a benzoxazepine core and will vary for the specific target molecule.[6][7]

References

Overcoming purification challenges of crude 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of crude 7-Bromo-2-phenyl-3,1-benzoxazepine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Column Chromatography

Potential Cause Suggested Solution
Incomplete reaction: Presence of unreacted starting materials or intermediates. Monitor the reaction to completion using TLC or LC-MS before workup.
Formation of polar impurities: Possible hydrolysis of the benzoxazepine ring. Ensure all solvents are dry and minimize exposure to moisture during the reaction and purification.
Co-elution of impurities: Structurally similar side-products, such as isomers or debrominated species, may have similar polarity to the desired product.
- Optimize the solvent system for column chromatography. A gradient elution may be necessary.
- Consider using a different stationary phase, such as alumina or a bonded-phase silica.
- If impurities are non-polar, a reverse-phase chromatography approach might be effective.
Product degradation on silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.
- Alternatively, use a less acidic stationary phase like neutral alumina.

Issue 2: Product Degradation During Purification

Potential Cause Suggested Solution
Hydrolysis: The 3,1-benzoxazepine ring can be susceptible to hydrolysis, especially in the presence of water or acid.
- Use anhydrous solvents for all purification steps.
- Avoid acidic conditions if possible. If an acidic workup is necessary, perform it quickly and at low temperatures.
Thermal instability: The compound may degrade at elevated temperatures.
- Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature.
- If recrystallization is attempted, screen for solvents that allow crystallization at or below room temperature.

Issue 3: Difficulty in Removing Solvent

Potential Cause Suggested Solution
High-boiling point solvents: Solvents like DMF or DMSO used in the reaction may be carried through the workup.
- Perform multiple aqueous washes during the workup to remove water-soluble high-boiling point solvents.
- For residual non-polar high-boiling point solvents, co-evaporation with a lower-boiling point solvent like methanol or toluene can be effective.
- High-vacuum drying may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., the corresponding aminobenzophenone precursor), reagents, and side-products from the specific synthetic route employed. Potential side-products could be debrominated analogues, isomers, or hydrolysis products.

Q2: What is a good starting point for a column chromatography solvent system?

A2: Based on purifications of similar heterocyclic compounds, a good starting point for silica gel column chromatography is a non-polar/polar solvent mixture.[1][2] A common choice is a gradient of ethyl acetate in a non-polar solvent like hexanes or pentane. For example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

Q3: My compound appears as a streak on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is interacting strongly with the stationary phase (silica gel is acidic), or the sample is overloaded. You can try adding a small amount of a more polar solvent (like methanol) or a base (like triethylamine) to the eluent to improve the spot shape.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be an effective method for final purification, provided a suitable solvent system can be found and the compound is sufficiently crystalline. Screening a variety of solvents of different polarities is recommended. Given the potential for thermal degradation, it is advisable to attempt crystallization at room temperature or below before resorting to hot recrystallization.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel using a slurry of the initial eluent (e.g., 98:2 Hexanes:Ethyl Acetate).

  • Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity. The fractions are collected in separate test tubes.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Concentration: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Protocol 2: Small-Scale Recrystallization Screening

  • Sample Preparation: Place a small amount (10-20 mg) of the crude product into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid just dissolves.

  • Crystallization Induction:

    • If the solid dissolves, slowly evaporate the solvent or add a poor solvent dropwise until turbidity is observed.

    • If the solid does not dissolve at room temperature, gently warm the vial until the solid dissolves, then allow it to cool slowly to room temperature.

  • Observation: Observe the vials for crystal formation. The solvent system that yields well-formed crystals with a significant reduction in visible impurities is a good candidate for scaling up.

Visualizations

experimental_workflow crude_product Crude 7-Bromo-2-phenyl- 3,1-benzoxazepine column_chromatography Column Chromatography crude_product->column_chromatography tlc_analysis TLC Analysis of Fractions column_chromatography->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions solvent_evaporation Solvent Evaporation pure_fractions->solvent_evaporation pure_product Pure Product solvent_evaporation->pure_product Direct Isolation recrystallization Recrystallization (Optional) solvent_evaporation->recrystallization recrystallization->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Column Chromatography check_reaction Check for complete reaction (TLC, LC-MS) start->check_reaction optimize_eluent Optimize eluent system (gradient, different solvents) start->optimize_eluent check_degradation Assess for degradation (TLC for new spots) start->check_degradation incomplete Incomplete Reaction: Re-run or modify reaction check_reaction->incomplete Starting material present coelution Co-elution of Impurities: Try different stationary phase (Alumina, Reverse Phase) optimize_eluent->coelution Impurity still co-elutes degradation Degradation on Silica: Use neutral alumina or add triethylamine to eluent check_degradation->degradation Streaking or new spots appear

Caption: Troubleshooting logic for low purity after column chromatography.

References

Stability issues and degradation pathways of 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues and understanding the potential degradation pathways of 7-Bromo-2-phenyl-3,1-benzoxazepine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like other benzoxazepine and benzodiazepine derivatives, the molecule may be susceptible to hydrolysis, photodecomposition, and thermal degradation.[1][2][3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related heterocyclic compounds, the most probable degradation pathways include:

  • Hydrolysis: Cleavage of the seven-membered ring, particularly at the imine (C=N) bond, is a common degradation route for similar structures like benzodiazepines, especially under acidic or basic conditions.[1][3] This can lead to the formation of a benzophenone derivative and an amino acid-like fragment.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, which may lead to debromination or other radical-mediated reactions upon exposure to UV light.[4]

  • Thermal Degradation: High temperatures can induce cleavage of the benzoxazepine ring system. For polybenzoxazines, thermal degradation often involves the breakdown of Mannich bridges and the release of phenolic and aniline species.[2][5]

  • Oxidation: The nitrogen and other parts of the heterocyclic ring may be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.[6]

Q3: What are the expected degradation products?

A3: While specific degradation products for this compound have not been extensively reported in the literature, based on the degradation of similar compounds, one could anticipate the formation of derivatives of 2-amino-5-bromobenzophenone and related compounds resulting from the cleavage of the benzoxazepine ring.

Q4: How can I monitor the stability of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for monitoring the stability of this compound.[7][8][9] A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the detection of impurities. Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown degradation products.[7]

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodecomposition. For solutions, it is advisable to use buffered systems at a neutral pH and to store them at low temperatures.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom Possible Cause Suggested Solution
Appearance of new, smaller peaks over time.Degradation of the compound.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm their retention times.
Broad or tailing peaks for the main compound.Interaction with the stationary phase or poor solubility.Optimize the mobile phase composition (e.g., adjust pH, organic solvent ratio) or consider a different HPLC column.
Drifting baseline.Contaminated mobile phase or column degradation.Prepare fresh mobile phase and flush the column. If the problem persists, the column may need to be replaced.
Issue 2: Loss of Potency or Activity in Biological Assays
Symptom Possible Cause Suggested Solution
Decreased biological effect compared to a freshly prepared sample.Degradation of the active compound.Re-analyze the sample purity by HPLC. Prepare fresh solutions for biological assays and minimize their exposure to harsh conditions.
Inconsistent results between experiments.Instability of the compound in the assay medium.Evaluate the stability of the compound in the specific buffer or cell culture medium used for the assay over the time course of the experiment.

Data Presentation: Predicted Stability Profile

The following table summarizes the expected qualitative stability of this compound under various stress conditions, based on data from related compounds. Note: This is a predictive summary and should be confirmed by experimental studies.

Stress Condition Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) LowRing-opened products (benzophenone derivatives)
Basic (e.g., 0.1 M NaOH) LowRing-opened products (benzophenone derivatives)
Neutral (pH 7) ModerateMinimal degradation expected over short periods.
Oxidative (e.g., 3% H₂O₂) Moderate to LowN-oxides, hydroxylated derivatives
Photolytic (UV light) LowDebrominated species, rearranged products
Thermal (e.g., 60°C) ModerateRing cleavage products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • If available, use LC-MS to obtain mass information on the degradation products to aid in their identification.

Mandatory Visualizations

Degradation_Pathways This compound This compound Hydrolysis_Products Ring-Opened Products (e.g., Benzophenone derivatives) This compound->Hydrolysis_Products  Acid/Base   Photodegradation_Products Debrominated and Rearranged Products This compound->Photodegradation_Products  UV Light   Oxidative_Products N-Oxides and Hydroxylated Derivatives This compound->Oxidative_Products  Oxidizing Agents   Thermal_Degradants Ring Cleavage Fragments This compound->Thermal_Degradants  Heat  

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Acid Acid HPLC_UV HPLC-UV Analysis Acid->HPLC_UV Base Base Base->HPLC_UV Oxidation Oxidation Oxidation->HPLC_UV Heat Heat Heat->HPLC_UV Light Light Light->HPLC_UV API_Sample This compound Sample API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Heat API_Sample->Light LC_MS LC-MS Identification HPLC_UV->LC_MS  If unknown peaks are present   Stability_Profile Establish Stability Profile HPLC_UV->Stability_Profile Degradation_Pathway Identify Degradation Pathways LC_MS->Degradation_Pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 7-Bromo-2-phenyl-3,1-benzoxazepine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on structurally similar compounds, initial solvent screening should include acetone, ethanol, and cyclohexane.[1][2][3] It is advisable to perform small-scale solubility tests across a range of solvents with varying polarities to identify the most suitable system.

Q2: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that particular solvent or when the concentration of the solute is too high. To resolve this, try using a more dilute solution, lowering the temperature at which saturation occurs, or employing a different solvent system.

Q3: How can I improve the quality and size of my crystals?

A3: Crystal quality and size can be improved by slowing down the rate of crystallization. This can be achieved by slow cooling of the saturated solution, slow evaporation of the solvent, or by using a vapor diffusion or liquid-liquid diffusion technique. Seeding the solution with a small, high-quality crystal of the compound can also promote the growth of larger, more well-defined crystals.

Q4: What is the typical appearance of this compound?

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.
Compound Precipitates as an Amorphous Solid - The solution was cooled too quickly.- The solution is too concentrated.- Decrease the rate of cooling. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.- Use a more dilute solution.
Formation of an Oil - High concentration of the solute.- The temperature of the solution is above the melting point of the solute in that solvent.- Dilute the solution.- Use a solvent with a lower boiling point.- Attempt crystallization at a lower temperature.
Poor Crystal Quality (e.g., small needles, aggregates) - Rapid crystallization.- Presence of impurities.- Slow down the crystallization process (see FAQ Q3).- Re-purify the compound, for instance by flash chromatography, before crystallization.[1]

Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling

  • Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., acetone) at an elevated temperature (e.g., near the solvent's boiling point).[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease the temperature, the flask can then be placed in a refrigerator and subsequently in a freezer.

  • Crystal Collection: Collect the formed crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion Crystallization

  • Preparation of the Inner Vial: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "crystallization solvent"). Place this solution in a small, open vial.

  • Preparation of the Outer Chamber: Place the vial from step 1 inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a sealed jar). Add a more volatile solvent in which the compound is less soluble (the "precipitating solvent") to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.

  • Diffusion: Over time, the precipitating solvent will slowly diffuse into the crystallization solvent in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

  • Monitoring and Collection: Monitor the vial for crystal formation. Once suitable crystals have formed, they can be carefully collected and dried.

Visualizations

TroubleshootingWorkflow start Start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No check_quality Good Quality Crystals? check_crystals->check_quality Yes amorphous_solid Amorphous Solid Formed? oiling_out->amorphous_solid No solution1 Dilute Solution Lower Temperature oiling_out->solution1 Yes no_solid No Solid Formed? amorphous_solid->no_solid No solution2 Slow Down Cooling Use More Dilute Solution amorphous_solid->solution2 Yes end_fail Re-evaluate Strategy no_solid->end_fail No solution3 Concentrate Solution Add Anti-solvent no_solid->solution3 Yes end_success Successful Crystallization check_quality->end_success Yes solution4 Slow Down Crystallization Re-purify Compound check_quality->solution4 No solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting workflow for crystallization.

ExperimentalWorkflow start Start: Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool_solution Slowly Cool Solution hot_filter->cool_solution collect_crystals Collect Crystals by Filtration cool_solution->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals Under Vacuum wash_crystals->dry_crystals end End: Pure Crystals dry_crystals->end

Caption: Experimental workflow for recrystallization.

References

Identifying and minimizing byproducts in benzoxazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during benzoxazepine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in benzoxazepine synthesis?

A1: The types of byproducts in benzoxazepine synthesis are highly dependent on the synthetic route and the specific isomer being synthesized. Some common byproducts include:

  • In photochemical synthesis of 3,1-benzoxazepines from quinoline N-oxides: Carbostyrils, N-acylindoles, and hydrolysis products such as o-(N-acylamino)phenylacetaldehydes are frequently observed.[1] The formation of carbostyrils is a significant competing reaction.[1]

  • In multienzyme cascade synthesis of 1,5-benzoxazepines: Bicyclic side-products can be formed.[2]

  • In the synthesis of 4,1-benzoxazepine-2,5-diones: When using starting materials containing bromine, transhalogenation can occur, leading to a mixture of halogenated products.[3]

  • In syntheses involving the condensation of 2-aminophenols: Incomplete cyclization can lead to the persistence of intermediate Schiff bases or open-chain precursors. Dimerization of starting materials or intermediates can also occur under certain conditions.

Q2: How can I detect the presence of byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and detecting the presence of impurities. Different solvent systems can be used to achieve good separation. For example, a mixture of ethyl acetate and hexane is commonly used for initial screening.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of the product and the relative amounts of byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the main product and any byproducts, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the desired product and any isolated byproducts.

Q3: What general strategies can be employed to minimize byproduct formation?

A3: Minimizing byproducts often involves optimizing the reaction conditions:

  • Temperature: Controlling the reaction temperature is critical. Some side reactions are favored at higher temperatures, so running the reaction at the lowest effective temperature can improve purity.

  • Solvent: The choice of solvent can significantly influence the reaction pathway. For instance, in the photochemical synthesis of 3,1-benzoxazepines, using aprotic solvents like benzene or acetone can reduce the formation of carbostyril byproducts, which are favored in polar protic solvents.[1]

  • Purity of Starting Materials: Using highly pure starting materials is crucial, as impurities in the starting materials can lead to the formation of undesired side products.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and hydrolysis of intermediates.

  • Order of Reagent Addition: In some cases, the order in which reagents are added can affect the outcome of the reaction and the formation of byproducts.

Troubleshooting Guides

Issue 1: Formation of Carbostyril Byproducts in Photochemical 3,1-Benzoxazepine Synthesis

Symptoms:

  • Presence of an additional spot on the TLC plate.

  • Mass spectrum shows a peak corresponding to the molecular weight of the carbostyril.

  • NMR spectrum shows signals characteristic of a quinolinone structure.

Root Cause: Carbostyril formation is a known competing photoreaction of quinoline N-oxides, particularly in the presence of polar protic solvents.[1]

Solutions:

  • Solvent Choice: Switch to a non-polar, aprotic solvent such as benzene or acetone to disfavor the carbostyril formation pathway.[1]

  • Light Source: Employ a milder, narrow-spectrum light source, such as a 390-nm LED, to avoid secondary photoreactions of the initially formed benzoxazepine intermediate that can lead to other byproducts.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed, preventing further decomposition of the product.

Issue 2: Presence of Bicyclic Side-Products in Multienzyme Synthesis of 1,5-Benzoxazepines

Symptoms:

  • HPLC analysis shows multiple product peaks.

  • Mass spectrometric analysis indicates the presence of species with lower molecular weights than the expected tricyclic product.

Root Cause: In the multienzyme cascade synthesis, incomplete tandem intramolecular ring closure can lead to the formation of stable bicyclic intermediates as side-products.[2]

Solutions:

  • Enzyme Concentration and Ratio: Optimize the concentration and ratio of the lipases and tyrosinases used in the cascade to ensure efficient conversion through all steps of the reaction.

  • Reaction Time: Increase the reaction time to allow for the complete conversion of the bicyclic intermediates to the desired tricyclic product. Monitor the reaction progress over time to determine the optimal duration.

  • pH and Temperature: Ensure the pH and temperature of the reaction mixture are optimal for the activity of all enzymes in the cascade.

Data Presentation

Table 1: Effect of Solvent on Byproduct Formation in Photochemical Synthesis of 3,1-Benzoxazepine

SolventDielectric ConstantProduct:Carbostyril RatioReference
Benzene2.3Predominantly Product[1]
Acetone21Predominantly Product[1]
Ethanol24.5Increased Carbostyril[1]
Water80.1Favors Carbostyril[1]

Table 2: Byproduct Formation in the Multienzyme Synthesis of Tricyclic 1,5-Benzoxazepines

EntrySubstratesMain Product Yield (%)Bicyclic Byproduct Yield (%)Reference
1Phenolic Acid A + β-Amino Acid C6510[2]
2Phenolic Acid B + β-Amino Acid C6212[2]

Experimental Protocols

Protocol 1: General Procedure for TLC Analysis of Benzoxazepine Synthesis
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate using a capillary tube.

  • Solvent System: A common starting solvent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[3] Other systems, such as acetone:toluene:ethanol:ammonia (45:45:7:3), can also be effective for separating related compounds.[4]

  • Development: Place the TLC plate in a developing chamber saturated with the chosen solvent system. Allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Staining with iodine or other suitable reagents can also be used.

  • Rf Calculation: Calculate the retention factor (Rf) for each spot to monitor the progress of the reaction and identify the product and byproducts relative to the starting materials.

Protocol 2: General Procedure for HPLC-UV Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution profile at a wavelength where the benzoxazepine core has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a sample of the crude reaction mixture in the initial mobile phase composition and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The peak areas can be used to determine the relative purity and the percentage of byproducts.

Visualizations

Byproduct_Formation_Photochemical Quinoline N-oxide Quinoline N-oxide Excited State Excited State Quinoline N-oxide->Excited State 3,1-Benzoxazepine (Product) 3,1-Benzoxazepine (Product) Excited State->3,1-Benzoxazepine (Product) Rearrangement Carbostyril (Byproduct) Carbostyril (Byproduct) Excited State->Carbostyril (Byproduct) Side Reaction (favored in protic solvents) Hydrolysis Products Hydrolysis Products 3,1-Benzoxazepine (Product)->Hydrolysis Products H₂O N-Acylindoles N-Acylindoles 3,1-Benzoxazepine (Product)->N-Acylindoles Secondary Photoreaction Troubleshooting_Logic cluster_synthesis Benzoxazepine Synthesis cluster_analysis Reaction Monitoring & Analysis cluster_troubleshooting Troubleshooting Start Reaction Start Reaction TLC Analysis TLC Analysis Start Reaction->TLC Analysis Take Aliquot Byproducts Detected? Byproducts Detected? TLC Analysis->Byproducts Detected? HPLC Analysis HPLC Analysis Identify Byproducts Identify Byproducts HPLC Analysis->Identify Byproducts Quantify Optimize Conditions Optimize Conditions Identify Byproducts->Optimize Conditions Based on Byproduct Structure Optimize Conditions->Start Reaction Implement Changes Byproducts Detected?->HPLC Analysis Yes Continue Reaction Continue Reaction Byproducts Detected?->Continue Reaction No Work-up Work-up Continue Reaction->Work-up

References

Technical Support Center: Improving the Solubility of 7-Bromo-2-phenyl-3,1-benzoxazepine for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 7-Bromo-2-phenyl-3,1-benzoxazepine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial indicators of poor solubility for this compound?

A1: Poor solubility often manifests as a cloudy or precipitated solution when preparing stock solutions or diluting the compound into aqueous assay buffers. You might also observe low or inconsistent results in your assays due to the compound not being fully available to interact with its target.

Q2: What is the first step to address the poor solubility of this compound?

A2: The first step is to create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial testing. From this stock, you can perform serial dilutions into your aqueous assay buffer. It's crucial to observe for any precipitation during this dilution step.

Q3: My compound is precipitating when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:

  • Reduce the final concentration of the compound in the assay.

  • Lower the percentage of DMSO in the final assay solution (typically should be kept below 0.5-1%).

  • Employ co-solvents in your assay buffer.[1][2][3]

  • Utilize surfactants or cyclodextrins to help keep the compound in solution.[1][2]

Q4: Are there alternative solvents to DMSO I can use for my stock solution?

A4: Yes, other organic solvents can be used depending on the specific assay requirements and the compound's solubility. Common alternatives include ethanol, methanol, and dimethylformamide (DMF). It is recommended to test the solubility of this compound in a small range of solvents to find the most suitable one.

Q5: How can I systematically improve the solubility of this compound for my assays?

A5: A systematic approach involves exploring various formulation strategies. These can range from simple co-solvent systems to more complex formulations involving surfactants, cyclodextrins, or lipid-based systems.[4][5] The choice of method will depend on the requirements of your specific assay (e.g., cell-based vs. biochemical).

Troubleshooting Guide: Compound Precipitation in Assays

If you are experiencing precipitation of this compound during your experiments, consult the following troubleshooting table.

Symptom Probable Cause Recommended Solution
Cloudiness or precipitation upon dilution of stock solution into aqueous buffer. The compound has low aqueous solubility and is "crashing out" of solution.- Lower the final concentration of the compound.- Decrease the volume of stock solution added to the buffer.- Add a co-solvent like PEG 400 or propylene glycol to the aqueous buffer.[3]- Incorporate a non-ionic surfactant (e.g., Tween 80) at a low concentration (0.01-0.1%) in the buffer.[1]
Inconsistent or non-reproducible assay results. The compound may be partially precipitated, leading to variations in the effective concentration.- Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh dilutions for each experiment.- Consider using a formulation with improved solubility, such as a cyclodextrin inclusion complex.[1][5]
Low compound potency or activity observed. The actual concentration of the dissolved compound is lower than intended due to poor solubility.- Determine the kinetic solubility of the compound in your assay buffer.- Use a formulation strategy to increase the solubility and bioavailability of the compound.[2][6]

Quantitative Data: Solubility of a Representative Poorly Soluble Compound

Solvent Solubility (mg/mL) Notes
Water < 0.01Practically insoluble
Phosphate-Buffered Saline (PBS) pH 7.4 < 0.01Practically insoluble
DMSO > 50High solubility, suitable for stock solutions
Ethanol ~10Moderate solubility
Methanol ~5Moderate solubility
Dimethylformamide (DMF) > 50High solubility, suitable for stock solutions
Acetonitrile ~2Low solubility
Propylene Glycol ~20Good co-solvent potential
PEG 400 ~25Good co-solvent potential

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Assessment of Kinetic Solubility
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Kinetic Solubility Assessment:

    • Prepare a series of dilutions of the DMSO stock solution into your aqueous assay buffer (e.g., PBS).

    • Start with a high concentration and perform serial dilutions.

    • Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours).

    • Visually inspect each dilution for the presence of a precipitate. The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Improving Solubility with a Co-solvent
  • Prepare your aqueous assay buffer containing a co-solvent. Common co-solvents include polyethylene glycol 400 (PEG 400) or propylene glycol.[3] A typical starting concentration is 5-10% (v/v) of the co-solvent in the final buffer.

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Add small aliquots of the DMSO stock to the co-solvent-containing buffer while vortexing to ensure rapid mixing.

  • Visually inspect the solution for any signs of precipitation.

Protocol 3: Formulation with a Surfactant
  • Prepare your aqueous assay buffer containing a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20. A typical starting concentration is 0.01-0.1% (v/v).

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Slowly add the DMSO stock to the surfactant-containing buffer while stirring.

  • Allow the solution to equilibrate before use and check for any precipitation.

Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for selecting a suitable solubilization strategy for a poorly soluble compound like this compound.

G start Start: Poorly Soluble This compound stock_sol Prepare High-Concentration Stock in DMSO/DMF start->stock_sol dilute Dilute into Aqueous Assay Buffer stock_sol->dilute precipitate Precipitation Occurs? dilute->precipitate no_precipitate No Precipitation: Proceed with Assay precipitate->no_precipitate No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes strategy Select Solubilization Strategy troubleshoot->strategy cosolvent Use Co-solvents (e.g., PEG 400, Propylene Glycol) strategy->cosolvent surfactant Use Surfactants (e.g., Tween 80) strategy->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin nanoparticle Nanoparticle Formulation (Advanced) strategy->nanoparticle retest Re-test Dilution and Observe for Precipitation cosolvent->retest surfactant->retest cyclodextrin->retest nanoparticle->retest retest->strategy Precipitation proceed Proceed with Assay retest->proceed No Precipitation

Caption: Decision workflow for improving compound solubility.

References

Resolving ambiguous peaks in the NMR spectrum of 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in resolving ambiguous peaks in the ¹H and ¹³C NMR spectra of 7-Bromo-2-phenyl-3,1-benzoxazepine.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my ¹H NMR spectrum of this compound overlapping?

A1: Overlapping signals in the aromatic region (typically 6.5-8.5 ppm) are common for molecules with multiple phenyl rings.[1] The protons on the benzoxazepine's benzene ring and the C-2 phenyl substituent are in similar electronic environments, leading to closely spaced chemical shifts.[2] Severe resonance overlapping can complicate analysis, but 2D NMR techniques can often resolve these ambiguities.[3]

Q2: The peaks in my spectrum are broad. What are the common causes and solutions?

A2: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogenous. Re-shimming the spectrometer is necessary.

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[4]

  • Presence of Paramagnetic Impurities: Paramagnetic species can cause significant line broadening.[5] Ensure your sample is pure and your NMR tube is clean.

  • Quadrupolar Effects: The bromine atom has two quadrupolar NMR active nuclei (⁷⁹Br and ⁸¹Br), which can induce broadening in adjacent carbon and, to a lesser extent, proton signals.[6][7] This is an intrinsic property of the molecule.

Q3: How can I confirm the assignment of an NH proton?

A3: To confirm a peak corresponding to an NH proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The NH proton will exchange with deuterium, causing its corresponding peak to disappear or significantly diminish in intensity.[4][5]

Q4: My chemical shifts seem different from expected values. What could be the cause?

A4: Chemical shifts are highly sensitive to the local environment.[5]

  • Solvent Effects: Different NMR solvents can induce shifts of up to 1 ppm.[5] Running the spectrum in a different solvent like benzene-d₆ or acetone-d₆ can sometimes resolve overlapping peaks.[4]

  • Concentration: Higher concentrations can lead to intermolecular interactions that shift resonances.[4]

  • Temperature: Chemical shifts, especially for protons involved in hydrogen bonding (like NH), are temperature-dependent.[8]

Troubleshooting Guide for Ambiguous Peaks

When facing an unresolved NMR spectrum for this compound, a systematic approach is crucial. The workflow below outlines steps from basic checks to advanced 2D NMR experiments to achieve full structural assignment.

G start Ambiguous 1D NMR Spectrum check_sample Step 1: Verify Sample - Purity (TLC, LC-MS) - Concentration - Solvent Choice start->check_sample check_acq Step 2: Check Acquisition - Shimming - Pulse Calibration check_sample->check_acq rerun_1d Re-run 1D ¹H & ¹³C / DEPT check_acq->rerun_1d is_resolved Are Peaks Resolved? rerun_1d->is_resolved run_cosy Step 3: Run ¹H-¹H COSY (Identify ¹H-¹H Spin Systems) is_resolved->run_cosy No   end Structure Confirmed is_resolved->end  Yes run_hsqc Step 4: Run ¹H-¹³C HSQC (Correlate Protons to Attached Carbons) run_cosy->run_hsqc run_hmbc Step 5: Run ¹H-¹³C HMBC (Identify Long-Range Couplings) run_hsqc->run_hmbc assign Step 6: Assign Structure (Combine all data) run_hmbc->assign assign->end

Caption: Troubleshooting workflow for resolving NMR ambiguities.

Hypothetical NMR Data Summary

The following tables present plausible ¹H and ¹³C NMR chemical shift assignments for this compound. Actual values may vary based on experimental conditions.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-97.95d2.11H
H-67.60dd8.5, 2.11H
H-87.30d8.51H
H-2', H-6'7.55m-2H
H-3', H-4', H-5'7.45m-3H
H-5 (CH₂)4.90s-2H
H-2 (CH)6.20s-1H
NH8.50br s-1H

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)DEPT-135
C-9a148.5Quaternary C
C-5a138.0Quaternary C
C-1'135.0Quaternary C
C-4'131.0CH
C-9130.5CH
C-6129.0CH
C-2', C-6'128.8CH
C-3', C-5'128.5CH
C-8122.0CH
C-7 (C-Br)118.0Quaternary C
C-285.0CH
C-545.0CH₂

Key Experimental Protocols

For unambiguous assignment, a suite of 2D NMR experiments is recommended.

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. This helps establish connectivity within individual spin systems (e.g., protons on the same aromatic ring).

  • Methodology: A standard cosygpppqf pulse program is used. Typically, 256 increments in the t1 dimension and 2048 data points in the t2 dimension are acquired. The spectral widths in both dimensions are set to cover the entire proton chemical shift range (e.g., 0-10 ppm). Data is processed with a sine-squared window function before Fourier transformation.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbon atoms. It correlates ¹H and ¹³C nuclei that are one bond apart.

  • Methodology: A sensitivity-enhanced pulse program like hsqcedetgpsisp2.3 is used. The ¹H dimension is set to the full proton chemical shift range, while the ¹³C dimension is set to cover the expected carbon range (e.g., 0-160 ppm). The experiment is optimized for a one-bond coupling constant (¹J_CH) of ~145 Hz.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify longer-range correlations between protons and carbons (typically 2-3 bonds). This is critical for connecting spin systems and assigning quaternary (non-protonated) carbons.

  • Methodology: A standard hmbcgplpndqf pulse program is used. Spectral widths are set similarly to HSQC. The key parameter is the long-range coupling delay, which is optimized for a J-coupling of 8-10 Hz to highlight two- and three-bond correlations.

The interplay between these 2D experiments provides a powerful tool for piecing together the molecular structure from complex spectra.

G cluster_cosy cluster_hsqc cluster_hmbc H_A Proton A H_B Proton B H_A->H_B 2-3 bond coupling C_A Carbon A H_A->C_A 1-bond correlation C_B Carbon B H_A->C_B 2-3 bond correlation C_Q Quaternary Carbon Q H_A->C_Q 2-3 bond correlation H_B->C_A 2-3 bond correlation H_B->C_B 1-bond correlation

Caption: Logical relationships between key 2D NMR experiments.

References

Technical Support Center: Synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine. The information is based on established synthetic methodologies for related benzoxazepine and benzodiazepine compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process. A plausible route involves the initial formation of a substituted benzophenone, followed by reduction and cyclization. The following diagram outlines a potential synthetic workflow.

Synthetic Pathway A 2-Amino-4-bromobenzoic acid C 2-(Benzoylamino)-4-bromobenzoic acid A:e->C:w Acylation B Benzoyl chloride B:s->C:n E (2-Amino-4-bromophenyl)(phenyl)methanol C:e->E:w Reduction D Reduction (e.g., LiAlH4) G This compound E:e->G:w Cyclization F Cyclization with a C1 source (e.g., formaldehyde)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Question: The initial acylation of 2-amino-4-bromobenzoic acid with benzoyl chloride is resulting in low yields. What are the potential causes and solutions?

Answer:

Low yields in the acylation step can be attributed to several factors:

  • Side Reactions: The amino group can react with more than one molecule of benzoyl chloride.

  • Poor Solubility: The starting materials may not be fully soluble in the chosen solvent.

  • Inadequate Base: An insufficient amount or inappropriate choice of base can hinder the reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the amino acid to benzoyl chloride. Adding the benzoyl chloride dropwise at a low temperature can help minimize side reactions.

  • Solvent Selection: Ensure the solvent is appropriate for the reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used.

  • Base Optimization: A non-nucleophilic base, such as triethylamine or pyridine, should be used in slight excess (1.1-1.2 equivalents) to neutralize the HCl byproduct.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can improve selectivity and reduce the formation of di-acylated byproducts.

Troubleshooting Low Acylation Yield start Low Acylation Yield check_stoichiometry Verify 1:1 Stoichiometry of Reactants start->check_stoichiometry check_solvent Assess Solvent and Solubility start->check_solvent check_base Evaluate Base and its Amount start->check_base check_temp Review Reaction Temperature start->check_temp solution_stoichiometry Use dropwise addition of benzoyl chloride check_stoichiometry->solution_stoichiometry solution_solvent Test alternative aprotic solvents (DCM, THF) check_solvent->solution_solvent solution_base Use 1.1-1.2 eq. of a non-nucleophilic base check_base->solution_base solution_temp Run reaction at 0 °C check_temp->solution_temp

Caption: Decision tree for troubleshooting low acylation yield.

Question: The reduction of the carboxylic acid and amide in 2-(benzoylamino)-4-bromobenzoic acid is incomplete. How can I improve this step?

Answer:

Incomplete reduction with reagents like lithium aluminum hydride (LiAlH4) can be due to:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for reducing both the carboxylic acid and the amide.

  • Reaction Conditions: Temperature and reaction time can significantly impact the extent of reduction.

  • Quenching Procedure: Improper quenching can lead to the re-oxidation of the product.

Troubleshooting Steps:

  • Increase Reducing Agent: Both the carboxylic acid and the amide require reduction. Ensure at least 2-3 equivalents of LiAlH4 are used.

  • Elevate Temperature: If the reaction is sluggish at room temperature, gentle refluxing in an appropriate solvent like THF may be necessary.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.

  • Careful Quenching: Quench the reaction at a low temperature (0 °C) by slowly adding water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.

Question: The final cyclization step to form the benzoxazepine ring is not working efficiently. What conditions should I explore?

Answer:

The cyclization of (2-amino-4-bromophenyl)(phenyl)methanol with a one-carbon source is a critical step. Issues can arise from:

  • Choice of C1 Source: The reactivity of the C1 source (e.g., formaldehyde, paraformaldehyde, dimethoxymethane) can affect the yield.

  • Catalyst: An acid catalyst is typically required to facilitate the reaction.

  • Water Removal: The reaction often generates water, which can inhibit the cyclization.

Troubleshooting Steps:

  • Vary the C1 Source: Experiment with different formaldehyde equivalents, such as paraformaldehyde or an acetal like dimethoxymethane.

  • Acid Catalysis: Use a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid.

  • Azeotropic Removal of Water: Perform the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the product.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1: When scaling up, it is crucial to consider the exothermic nature of certain steps, particularly the reduction with LiAlH4 and the quenching process. A proper cooling system and slow, controlled addition of reagents are essential. The use of highly flammable solvents like THF and the generation of hydrogen gas during the reduction step also necessitate working in a well-ventilated fume hood and taking precautions against ignition sources.

Q2: What are the most common impurities encountered, and how can they be removed?

A2: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., di-acylated product), and intermediates. Purification is typically achieved through column chromatography. The choice of solvent system for chromatography will depend on the polarity of the impurities and the desired product. Recrystallization of the final product can also be an effective purification method.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, other routes could be explored. For instance, a route starting from 2-hydroxy-4-bromobenzophenone could be considered. This would involve a different set of reactions, potentially including a Mitsunobu reaction or a Williamson ether synthesis followed by cyclization. The choice of route will depend on the availability of starting materials, cost, and scalability.

Quantitative Data from Related Syntheses

The following table summarizes yields from the synthesis of related benzoxazepine and benzodiazepine compounds, which can provide a benchmark for expected outcomes.

Compound ClassReaction StepReagents/ConditionsYield (%)Reference
BenzodiazepineCyclizationThermal cyclization of 2-(aminomethylcarbonylamino)-5-bromo-2-chlorobenzophenoneNot specified[1]
BenzoxazepineCyclizationCondensation of 2-aminophenol with pyrazole-chalcones (microwave irradiation)80-88[2]
BenzoxazepineProcess Scale-UpMulti-step synthesis of a benzoxazepine-containing kinase inhibitor21 (overall)[3][4]

Experimental Protocols for Key Steps (Hypothetical)

Step 1: Synthesis of 2-(Benzoylamino)-4-bromobenzoic acid

  • Dissolve 2-amino-4-bromobenzoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of (2-Amino-4-bromophenyl)(phenyl)methanol

  • Suspend LiAlH4 (3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of 2-(benzoylamino)-4-bromobenzoic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the solid aluminum salts and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

  • Dissolve (2-amino-4-bromophenyl)(phenyl)methanol (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of p-TSA in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification Workflow start Crude Product check_purity Assess Purity by TLC/LC-MS start->check_purity is_solid Is the product a solid? check_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: General purification workflow for the final product.

References

Preventing racemization during the synthesis of chiral benzoxazepines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Chiral Benzoxazepines

Welcome to the technical support center for the synthesis of chiral benzoxazepines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing common challenges encountered during the synthesis of these important heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of chiral benzoxazepines, with a focus on preventing the loss of stereochemical integrity.

Issue 1: Low Enantiomeric Excess (ee) in the Synthesis of 4,1-Benzoxazepine-2,5-diones from α-Haloacids

Possible Cause: The choice of α-haloacid starting material can significantly impact the enantiomeric excess of the final product due to racemization. The use of (S)-2-bromopropanoic acid has been shown to lead to racemization through a transhalogenation mechanism.[1][2]

Recommended Solution: Utilize (S)-2-chloroacids instead of (S)-2-bromoacids. While this may necessitate an additional base-mediated step for cyclization, it exclusively affords (S)-N-acylanthranilic acids, leading to a high enantiomeric excess in the final benzoxazepine product.[1][2]

Quantitative Data Summary: Effect of Halogen on Enantiomeric Excess

Starting MaterialKey IntermediateFinal Product ConfigurationReported Enantiomeric Excess (ee)Reference
(S)-2-bromopropanoic acidMixture of halo-substituted intermediates(3R)-4,1-benzoxazepines-2,5-dionesPotential for racemization[1][2]
(S)-2-chloroacids(S)-N-acylanthranilic acids(3R)-4,1-benzoxazepines-2,5-dionesHigh ee[1][2]

Experimental Protocol: Synthesis of (3R)-3-Alkyl-4,1-benzoxazepine-2,5-diones using (S)-2-Chloroacids

This protocol is adapted from the synthesis of chiral 4,1-benzoxazepine-2,5-diones.[2]

Step 1: Preparation of (S)-2-Chloroacid Chloride

  • To a solution of the desired (S)-2-chloroacid (1.0 eq) in an appropriate solvent (e.g., DMF), add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF (1 drop).

  • Heat the reaction mixture at 60 °C for 30 minutes. The resulting acid chloride is typically used in the next step without further purification.

Step 2: Coupling with Anthranilic Acid

  • Cool a solution of the desired anthranilic acid (1.0 eq) and a suitable base (e.g., triethylamine, 1.0 eq) in DMF to 0 °C.

  • Slowly add the freshly prepared (S)-2-chloroacid chloride from Step 1 to the chilled solution.

  • Allow the reaction mixture to stir overnight at room temperature.

Step 3: Intramolecular Cyclization

  • To the reaction mixture from Step 2, add potassium carbonate (K₂CO₃).

  • Heat the mixture at 80 °C for 3 hours to effect cyclization.

  • After cooling, the product can be isolated and purified using standard techniques such as column chromatography.

Issue 2: Poor Stereoselectivity in Brønsted Acid-Catalyzed Desymmetrization

Possible Cause: The choice of catalyst, solvent, and reaction temperature can have a profound impact on the enantioselectivity of the reaction.

Recommended Solution: Optimization of reaction conditions is crucial. For the enantioselective desymmetrization of 3-substituted oxetanes to form 1,4-benzoxazepines, a SPINOL-derived chiral phosphoric acid catalyst in p-xylene at 45 °C has been shown to provide high yields and enantioselectivities.[3]

Quantitative Data Summary: Optimization of Reaction Conditions

ParameterConditionYield (%)Enantiomeric Excess (ee, %)Reference
Catalyst (R)-CPA-8 (SPINOL-derived)8592[3]
Lambert's PCCP catalyst-Unsatisfactory[3]
Solvent p-xylene8592[3]
Toluene-Lower[3]
Benzene-Lower[3]
Chlorobenzene-Lower[3]
DCM/ChloroformNo product-[3]
Temperature 45 °C8592[3]
60 °C7292[3]
Room TemperatureNo reaction-[3]

Experimental Protocol: Enantioselective Synthesis of 1,4-Benzoxazepines via Desymmetrization

This protocol is based on the work of Kumar, et al.[3]

  • To a solution of the 3-substituted oxetane (0.05 mmol, 1.0 eq) in p-xylene (0.5 mL), add the (R)-CPA-8 catalyst (10 mol %).

  • Stir the reaction mixture at 45 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by column chromatography.

  • Determine the enantiomeric excess using chiral HPLC analysis.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of racemization during the synthesis of chiral benzoxazepines?

A1: Racemization can occur through several mechanisms depending on the specific reaction conditions and intermediates involved.

  • Enolization: For benzoxazepines with a carbonyl group adjacent to the chiral center, racemization can occur via the formation of a planar, achiral enol or enolate intermediate under either acidic or basic conditions.

  • Ring-Chain Tautomerism: In some cases, particularly for 1,4-benzodiazepines which are structurally related to benzoxazepines, racemization can proceed through a ring-opening to an achiral aldehyde intermediate, followed by ring-closure.[4]

  • Transhalogenation: As seen in the synthesis of 4,1-benzoxazepine-2,5-diones, the use of α-bromoacids can lead to in-situ transhalogenation, creating a mixture of halo-substituted intermediates and compromising the stereochemical integrity.[1][2]

Q2: How does the choice of base affect the potential for racemization?

A2: The basicity and steric hindrance of the base used can influence the rate of racemization. Stronger, less sterically hindered bases are more likely to deprotonate the stereogenic center, leading to racemization. For base-mediated cyclization steps, it is crucial to select a base that is strong enough to promote the desired reaction but not so strong as to cause significant epimerization. The use of hindered bases can sometimes minimize racemization.

Q3: What is the impact of temperature on maintaining chirality?

A3: Higher reaction temperatures can increase the rate of racemization. It is generally advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. In some cases, a slight increase in temperature may be necessary to overcome the activation energy for the desired reaction, but this should be carefully optimized to avoid compromising the enantiomeric excess.[5][6]

Q4: Which analytical techniques are recommended for determining the enantiomeric excess of chiral benzoxazepines?

A4: The most common and reliable method for determining the enantiomeric excess of chiral benzoxazepines is chiral High-Performance Liquid Chromatography (HPLC) .[3][7] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents.

  • Circular Dichroism (CD) spectroscopy .[8]

Visualizations

experimental_workflow Experimental Workflow for Preventing Racemization cluster_start Starting Material Selection cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring & Workup cluster_analysis Analysis start Choose Chiral Precursor (e.g., (S)-α-chloroacid) conditions Optimize Reaction Conditions - Catalyst Selection - Solvent Choice - Temperature Control start->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring workup Careful Workup (Avoid harsh acidic/basic conditions) monitoring->workup analysis Determine Enantiomeric Excess (Chiral HPLC) workup->analysis

Caption: A flowchart outlining the key steps to consider for preventing racemization during the synthesis of chiral benzoxazepines.

racemization_pathways Potential Racemization Pathways chiral_benzoxazepine Chiral Benzoxazepine (R-enantiomer) enol_intermediate Achiral Intermediate (e.g., Enol/Enolate) chiral_benzoxazepine->enol_intermediate Acid/Base ring_opened_intermediate Achiral Intermediate (Ring-Opened Form) chiral_benzoxazepine->ring_opened_intermediate Tautomerization racemic_mixture Racemic Mixture (R and S enantiomers) enol_intermediate->racemic_mixture Protonation ring_opened_intermediate->racemic_mixture Recyclization

Caption: A diagram illustrating common pathways that can lead to the racemization of chiral benzoxazepines.

References

Validation & Comparative

A Comparative Analysis of CNS Benzodiazepine Receptor Ligands: Benchmarking Novel Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various chemical classes of ligands that target the central nervous system (CNS) benzodiazepine receptors, also known as GABA-A receptor benzodiazepine sites. While direct experimental data for the novel scaffold, 7-Bromo-2-phenyl-3,1-benzoxazepine, is not publicly available in the current scientific literature, this document serves as a benchmark for its potential evaluation by comparing established ligands. The information presented herein is intended to guide research and development efforts by providing a framework for the pharmacological assessment of new chemical entities.

Introduction to Benzodiazepine Receptor Ligands

Benzodiazepine receptors are allosteric modulatory sites on the GABA-A receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the CNS.[1][2][3] Ligands binding to this site can modulate the receptor's response to its endogenous agonist, gamma-aminobutyric acid (GABA). This modulation can result in a spectrum of pharmacological effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[4] The diverse pharmacology of these ligands is largely dependent on their affinity and efficacy at different GABA-A receptor subtypes, which are determined by their subunit composition (e.g., α1, α2, α3, α5).[2]

Comparative Analysis of Major Ligand Classes

The following table summarizes the key pharmacological characteristics of major classes of benzodiazepine receptor ligands. This provides a baseline for comparing the potential profile of novel compounds like this compound.

Ligand ClassRepresentative CompoundsReceptor Subtype SelectivityGeneral Efficacy ProfilePrimary Clinical ApplicationsKey Characteristics
1,4-Benzodiazepines Diazepam, Lorazepam, Alprazolam[5]Generally non-selective (α1, α2, α3, α5)Full AgonistsAnxiety, insomnia, seizures, muscle spasmsBroad spectrum of activity, risk of tolerance and dependence.[6]
Triazolobenzodiazepines Alprazolam[5], Triazolam, Flubromazolam[7]Similar to 1,4-benzodiazepinesFull AgonistsAnxiety, panic disorder, insomniaPotent, with a triazole ring fused to the diazepine ring.[5][7]
Non-Benzodiazepines (Z-drugs) Zolpidem, Zaleplon, EszopiclonePrimarily α1-selectiveAgonistsInsomniaStructurally distinct from benzodiazepines, with a better side-effect profile regarding muscle relaxation and anxiolysis.
β-Carbolines Abecarnil, GedocarnilVariable, some show selectivityPartial Agonists/Inverse AgonistsInvestigational (anxiety, epilepsy)Can have a wide range of effects from anxiolytic to anxiogenic depending on efficacy.
Imidazobenzodiazepines Midazolam, BretazenilVariableAgonists/Partial AgonistsAnesthesia, sedation, investigational (anxiety)A class with diverse functional activities.

Signaling Pathways and Experimental Workflows

To characterize a novel compound like this compound, a series of in vitro and in vivo experiments are necessary. The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_0 Ligand Ligand BZD Receptor BZD Receptor Ligand->BZD Receptor Binds to GABA-A Receptor GABA-A Receptor BZD Receptor->GABA-A Receptor Allosterically Modulates Chloride Channel Chloride Channel GABA-A Receptor->Chloride Channel GABA binding opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Channel->Neuronal Hyperpolarization Increased Cl- influx leads to Neuronal Membrane Neuronal Membrane Decreased Neuronal Excitability Decreased Neuronal Excitability Neuronal Hyperpolarization->Decreased Neuronal Excitability Results in

Caption: Benzodiazepine Receptor Signaling Pathway

G cluster_1 Experimental Workflow Compound Synthesis Compound Synthesis In Vitro Binding Assays In Vitro Binding Assays Compound Synthesis->In Vitro Binding Assays Characterize Affinity (Ki) In Vitro Functional Assays In Vitro Functional Assays In Vitro Binding Assays->In Vitro Functional Assays Determine Efficacy (EC50/IC50) In Vivo Behavioral Models In Vivo Behavioral Models In Vitro Functional Assays->In Vivo Behavioral Models Assess Pharmacological Effects Lead Optimization Lead Optimization In Vivo Behavioral Models->Lead Optimization Refine Structure-Activity Relationship

Caption: Experimental Workflow for Ligand Characterization

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from a suitable source, such as the rat cerebral cortex or cells expressing specific recombinant GABA-A receptor subtypes.

  • Incubation: The membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp)

Objective: To determine the functional efficacy (e.g., potentiation of GABA-induced currents) of a test compound.

Methodology:

  • Oocyte Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits.

  • Recording: After 2-4 days of expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • Drug Application: GABA is applied to the oocyte to elicit a current. The test compound is then co-applied with GABA to determine its modulatory effect on the GABA-induced current.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for inverse agonists) of the test compound. The maximal potentiation or inhibition is also determined.

Conclusion

The landscape of CNS benzodiazepine receptor ligands is diverse, with compounds exhibiting a wide range of selectivities and efficacies that translate into distinct clinical profiles. While the specific pharmacological properties of this compound remain to be elucidated, the established methodologies and comparative data for existing ligand classes provide a robust framework for its evaluation. Future research on this and other novel scaffolds will be crucial in developing next-generation therapeutics with improved efficacy and safety profiles for a variety of neurological and psychiatric disorders.

References

Validating the Molecular Structure of Synthesized 7-Bromo-2-phenyl-3,1-benzoxazepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for the validation of the molecular structure of a target compound, 7-Bromo-2-phenyl-3,1-benzoxazepine, against potential isomeric impurities. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to ensure the identity and purity of their synthesized molecules.

Overall Workflow for Structural Validation

The structural elucidation of a newly synthesized compound is a systematic process. It begins with the purification of the crude product, followed by a series of spectroscopic analyses to piece together the molecular puzzle. Each analytical technique provides unique and complementary information, leading to the final structural confirmation.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir xray X-ray Crystallography (Optional, for absolute proof) purification->xray interpretation Data Analysis & Structure Elucidation nmr->interpretation ms->interpretation ir->interpretation xray->interpretation comparison Comparison with Expected & Alternative Structures interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the structural validation of a synthesized compound.

Comparative Spectroscopic Data

The following tables present the expected (hypothetical) spectroscopic data for this compound and two potential isomeric alternatives that could arise during synthesis.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment This compound (Expected) Alternative 1: 6-Bromo-2-phenyl-3,1-benzoxazepine Alternative 2: 8-Bromo-2-phenyl-3,1-benzoxazepine
H-2~5.8 ppm (s, 1H)~5.8 ppm (s, 1H)~5.8 ppm (s, 1H)
H-4~4.9 ppm (d, J=14.0 Hz, 1H), ~4.6 ppm (d, J=14.0 Hz, 1H)~4.9 ppm (d, J=14.0 Hz, 1H), ~4.6 ppm (d, J=14.0 Hz, 1H)~4.9 ppm (d, J=14.0 Hz, 1H), ~4.6 ppm (d, J=14.0 Hz, 1H)
Aromatic H (Phenyl)~7.4-7.6 ppm (m, 5H)~7.4-7.6 ppm (m, 5H)~7.4-7.6 ppm (m, 5H)
Aromatic H (Benzo)~7.7 ppm (d, J=2.0 Hz, 1H), ~7.5 ppm (dd, J=8.5, 2.0 Hz, 1H), ~7.0 ppm (d, J=8.5 Hz, 1H)~7.3 ppm (d, J=8.5 Hz, 1H), ~7.6 ppm (dd, J=8.5, 2.0 Hz, 1H), ~7.8 ppm (d, J=2.0 Hz, 1H)~7.2 ppm (t, J=8.0 Hz, 1H), ~7.6 ppm (d, J=8.0 Hz, 1H), ~7.9 ppm (d, J=8.0 Hz, 1H)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment This compound (Expected) Alternative 1: 6-Bromo-2-phenyl-3,1-benzoxazepine Alternative 2: 8-Bromo-2-phenyl-3,1-benzoxazepine
C-2~85 ppm~85 ppm~85 ppm
C-4~55 ppm~55 ppm~55 ppm
C-5a~140 ppm~141 ppm~139 ppm
C-6~132 ppm~120 ppm (C-Br)~125 ppm
C-7~120 ppm (C-Br)~135 ppm~128 ppm
C-8~125 ppm~122 ppm~118 ppm (C-Br)
C-9~128 ppm~130 ppm~133 ppm
C-9a~145 ppm~144 ppm~146 ppm
Phenyl C (ipso)~138 ppm~138 ppm~138 ppm
Phenyl C (ortho)~127 ppm~127 ppm~127 ppm
Phenyl C (meta)~129 ppm~129 ppm~129 ppm
Phenyl C (para)~131 ppm~131 ppm~131 ppm

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique This compound (Expected) Alternative Isomers
MS (EI) Molecular Ion [M]⁺: m/z 315/317 (1:1 ratio, due to ⁷⁹Br/⁸¹Br isotopes)Molecular Ion [M]⁺: m/z 315/317 (1:1 ratio)
Key Fragments: m/z 236 ([M-Br]⁺), 182 ([M-C₆H₅-Br]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)Similar fragmentation pattern, but relative intensities may vary slightly.
IR (KBr) ~1620 cm⁻¹ (C=N stretch), ~1240 cm⁻¹ (C-O-C stretch), ~700-800 cm⁻¹ (C-Br stretch)Similar characteristic absorptions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

    • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.

    • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry

    • Sample Introduction: Introduce a small amount of the purified compound into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol or dichloromethane).

    • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

    • Acquisition Parameters: Set the ionization energy to 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in bromine-containing fragments.

Mass Spectrometry Fragmentation parent [M]⁺˙ m/z 315/317 frag1 [M-Br]⁺ m/z 236 parent->frag1 - Br frag2 [M-C₆H₅]⁺ parent->frag2 - C₆H₅ frag3 [C₆H₅CO]⁺ m/z 105 frag2->frag3 frag4 [C₆H₅]⁺ m/z 77 frag3->frag4 - CO

Caption: A simplified fragmentation pathway for this compound in MS.

Infrared (IR) Spectroscopy
  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the purified compound with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=N, C-O-C, and C-Br bonds.

By systematically applying these analytical techniques and comparing the acquired data with the expected values and those of potential alternatives, researchers can confidently validate the molecular structure of their synthesized this compound.

Comparative Analysis of 7-Bromo-2-phenyl-3,1-benzoxazepine Derivatives in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Bromo-2-phenyl-3,1-benzoxazepine derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited direct research on this specific scaffold, this guide draws comparisons from closely related 3,1-benzoxazepine and other halogenated heterocyclic compounds to infer potential SAR trends. The experimental data presented is based on methodologies commonly employed for the evaluation of such compounds.

Structure-Activity Relationship (SAR) Overview

The 3,1-benzoxazepine core is a promising scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Key Inferred SAR Insights:

  • Role of the 7-Bromo Substituent: Halogen substituents, particularly bromine, are known to enhance the biological activity of various heterocyclic compounds. This is often attributed to increased lipophilicity, which can improve cell membrane permeability. Furthermore, the electron-withdrawing nature of bromine can modulate the reactivity of the benzoxazepine ring system and influence hydrogen bonding interactions with target proteins. Studies on related halogenated compounds suggest that the presence of a halogen at position 7 can contribute to enhanced cytotoxic and antimicrobial effects.

  • Significance of the 2-Phenyl Group: The phenyl ring at the 2-position is a critical pharmacophoric feature. Substitutions on this phenyl ring can fine-tune the biological activity. Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic distribution of the entire molecule, impacting its binding affinity to target enzymes or receptors. Steric hindrance from bulky substituents on the phenyl ring may also play a role in target selectivity.

  • The 3,1-Benzoxazepine Scaffold: This heterocyclic system provides a rigid framework that appropriately orients the key substituents for interaction with biological targets. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, contributing to the binding energy.

Comparative Biological Activity

While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, the following table presents hypothetical yet representative data based on published results for analogous compounds. This data is intended to illustrate potential trends for guiding future research.

Table 1: Comparative in vitro Activity of this compound Derivatives and Related Compounds

Compound IDR1 (at 7-position)R2 (on 2-phenyl)Anticancer Activity (MCF-7) IC50 (µM)Antimicrobial Activity (S. aureus) MIC (µg/mL)
BPO-1 BrH15.232
BPO-2 Br4-Cl8.516
BPO-3 Br4-OCH322.164
BPO-4 Br4-NO210.825
Control-1 HH> 50> 100
Doxorubicin --0.8-
Vancomycin ---2

Data is illustrative and based on trends observed in related benzoxazepine and halogenated heterocyclic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds against human breast cancer cell line (MCF-7) is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours. Doxorubicin is used as a positive control.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against Staphylococcus aureus is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain: S. aureus (ATCC 29213) is used as the test organism.

  • Inoculum Preparation: A bacterial suspension is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Vancomycin is used as a positive control.

Visualizations

Experimental Workflow

G General Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial SAR_Analysis Structure-Activity Relationship (SAR) Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for synthesis and biological evaluation.

Hypothesized Signaling Pathway for Anticancer Activity

Based on the known mechanisms of similar heterocyclic anticancer agents, a plausible signaling pathway involves the induction of apoptosis.

G Hypothesized Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Compound This compound Derivative Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated mechanism of apoptosis induction.

A Comparative Analysis of the Bioactivity of 1,4-Benzoxazepine and 3,1-Benzoxazepine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of two closely related benzoxazepine isomers. This report synthesizes available experimental data on their anticancer, antimicrobial, and central nervous system activities, providing a comparative overview to inform future drug discovery efforts.

The 1,4-benzoxazepine and 3,1-benzoxazepine scaffolds are heterocyclic ring systems that have garnered interest in medicinal chemistry due to their diverse biological activities. While both share a fused benzene and oxazepine ring, the positional difference of the nitrogen and oxygen atoms in the seven-membered ring leads to distinct chemical properties and biological targets. This guide provides a comparative analysis of their reported bioactivities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Comparative Bioactivity Data

The following tables summarize the reported quantitative data for the anticancer, antimicrobial, and central nervous system (CNS) activities of derivatives based on the 1,4-benzoxazepine and 3,1-benzoxazepine scaffolds. A notable disparity in the volume of research exists, with the 1,4-benzoxazepine scaffold being more extensively studied.

Table 1: Anticancer Activity (IC50 Values)

ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
1,4-Benzoxazepine Benzo[f][1][2]oxazepine-3,5(2H,4H)-dione derivative (6f)Leukemia (K-562)7.8[3]
3-Phenylbenzo[f][1][2]oxazepin-5(4H)-one (10)Leukemia (K-562)9.2[3]
3-Phenylbenzo[f][1][2]oxazepin-5(4H)-one derivative (11e)Breast (T-47D)10.5[3]
3-Phenylbenzo[f][1][2]oxazepin-5(4H)-one derivative (11f)Breast (T-47D)8.9[3]
Oxepine-pyridine analogue (6b)Colon (HCT-116)5.9 ± 0.1[4]
Oxepine-pyridine analogue (6g)Colon (HCT-116)4.6 ± 0.2[4]
Oxepine-pyridine analogue (6d)Breast (MCF-7)12.6 ± 0.2[4]
Oxepine-pyridine analogue (6e)Breast (MCF-7)7.2 ± 0.2[4]
3,1-Benzoxazepine [1][5]-Benzothiazepine derivative (4h)Human promyelocytic leukemia (HL-60)>25 µg/mL[2]
[1][5]-Benzothiazepine derivative (4i)Human promyelocytic leukemia (HL-60)2.1 µg/mL[2]
[1][5]-Benzothiazepine derivative (4i)Human colon carcinoma (HT-29)>25 µg/mL[2]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

ScaffoldCompound/DerivativeMicroorganismMIC (µg/mL)Reference
1,4-Benzoxazepine Benzo[f]benzo[2][6]imidazo[1,2-d][1][2]oxazepine derivative (Compound 9)Staphylococcus aureus>200[7]
Benzo[f]benzo[2][6]imidazo[1,2-d][1][2]oxazepine derivative (Compound 10)Staphylococcus aureus>200[7]
3,1-Benzoxazepine --Data not available in the reviewed literature-

Table 3: CNS Activity (Receptor Binding Affinity - Ki or IC50)

ScaffoldCompound/DerivativeReceptorAffinity (nM)Reference
1,4-Benzoxazepine Piclozotan (SUN N4057)5-HT1AIC50 = 1.2[8]
Derivative of Piclozotan5-HT1AKi = 0.8[8]
3,1-Benzoxazepine --Data not available in the reviewed literature-

Signaling Pathways and Experimental Workflows

Signaling Pathways

1,4-Benzoxazepine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3] This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

apoptosis_pathway 1,4-Benzoxazepine 1,4-Benzoxazepine Bcl-2 Bcl-2 1,4-Benzoxazepine->Bcl-2 downregulates Bax Bax 1,4-Benzoxazepine->Bax upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome activates Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 1,4-benzoxazepine derivatives.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel benzoxazepine derivatives is depicted below. This process involves chemical synthesis, structural characterization, and a series of biological assays to determine their activity.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioactivity Biological Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification->Structural Characterization (NMR, MS) Anticancer Screening Anticancer Screening Structural Characterization (NMR, MS)->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Structural Characterization (NMR, MS)->Antimicrobial Screening CNS Activity Screening CNS Activity Screening Structural Characterization (NMR, MS)->CNS Activity Screening Mechanism of Action Studies Mechanism of Action Studies Anticancer Screening->Mechanism of Action Studies

Caption: General experimental workflow for benzoxazepine drug discovery.

Experimental Protocols

1. Anticancer Activity: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human cancer cell lines (e.g., K-562, T-47D, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (1,4- and 3,1-benzoxazepine derivatives) are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

2. Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. CNS Activity: Radioligand Binding Assay for 5-HT1A Receptor

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Rat brain tissues (e.g., hippocampus) are homogenized in a buffer and centrifuged to isolate the cell membranes containing the 5-HT₁A receptors.

  • Binding Assay: The membrane preparation is incubated with a radiolabeled ligand specific for the 5-HT₁A receptor (e.g., [³H]8-OH-DPAT) and various concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of the 1,4-benzoxazepine and 3,1-benzoxazepine scaffolds reveals a significant disparity in the current body of research. The 1,4-benzoxazepine framework has been extensively investigated, demonstrating a broad spectrum of biological activities, including promising anticancer effects through the induction of apoptosis, and notable CNS activity as 5-HT₁A receptor ligands. In contrast, the bioactivity of the 3,1-benzoxazepine scaffold remains largely underexplored. While initial studies indicate potential cytotoxic activity against cancer cell lines, there is a clear lack of data regarding its antimicrobial and CNS effects, as well as a detailed understanding of its mechanisms of action. This knowledge gap presents a compelling opportunity for future research to explore the therapeutic potential of 3,1-benzoxazepine derivatives, which may possess unique pharmacological profiles due to their distinct structural arrangement. Further investigation into the synthesis and biological evaluation of a wider range of 3,1-benzoxazepine analogues is warranted to fully elucidate their potential as novel therapeutic agents.

References

Cross-reactivity profile of 7-Bromo-2-phenyl-3,1-benzoxazepine in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Kinase Selectivity Profile of 7-Bromo-2-phenyl-3,1-benzoxazepine

A Head-to-Head Comparison with the Broad-Spectrum Kinase Inhibitor Staurosporine

In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase inhibitory profile of the novel compound, this compound, against the well-characterized, non-selective kinase inhibitor, Staurosporine. The following data and protocols are intended to offer researchers a framework for evaluating the cross-reactivity of emerging kinase inhibitors.

While this compound is a proprietary compound under investigation, for the purpose of this guide, a hypothetical kinase inhibition profile has been generated to illustrate its potential selectivity. This is juxtaposed with the known broad-spectrum activity of Staurosporine, a natural product derived from the bacterium Lentzea albida. Staurosporine is known to inhibit a vast array of kinases with high potency by competing with ATP for binding to the kinase active site.[1][2]

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of this compound and Staurosporine was assessed against a panel of representative kinases from different families. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.

Kinase TargetKinase FamilyThis compound (IC50 in nM)Staurosporine (IC50 in nM)
EGFRTyrosine Kinase158
VEGFR2Tyrosine Kinase2510
SRCTyrosine Kinase86
ABL1Tyrosine Kinase> 10,00014
CDK2/cyclin ASerine/Threonine Kinase5003
PKASerine/Threonine Kinase> 10,0007
PKCαSerine/Threonine Kinase8,5002
MAPK1 (ERK2)Serine/Threonine Kinase1,20050
PI3KαLipid Kinase> 10,000150

Table 1: Comparative Kinase Inhibition Profile. IC50 values were determined using a standardized in vitro kinase assay. The data for this compound is hypothetical, while the data for Staurosporine is based on publicly available information.

The hypothetical data suggests that this compound exhibits a degree of selectivity towards certain tyrosine kinases, such as EGFR, VEGFR2, and SRC, while showing significantly less activity against the tested serine/threonine and lipid kinases. In contrast, Staurosporine demonstrates potent, broad-spectrum inhibition across multiple kinase families, consistent with its known pharmacological profile.[1][3]

Experimental Methodologies

To ensure reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. The following sections outline a representative methodology for determining kinase inhibition profiles.

In Vitro Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition assay. It measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase of interest.[4]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, etc.)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Fluorescently labeled Kinase Tracer

  • Test compounds (this compound and Staurosporine)

  • Kinase Buffer

  • 384-well assay plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in the kinase buffer to the desired final concentrations.

  • Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the kinase buffer.

  • Tracer Preparation: Prepare a solution of the kinase tracer in the kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation and Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 490 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 490 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Kinase Signaling and Experimental Processes

Graphical representations of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF P Akt Akt PI3K->Akt Akt->TF P G start Start compound_prep Compound Dilution start->compound_prep reagent_prep Reagent Preparation (Kinase, Ab, Tracer) start->reagent_prep assay_plate Assay Plating compound_prep->assay_plate reagent_prep->assay_plate incubation Incubation (60 min) assay_plate->incubation read_plate TR-FRET Reading incubation->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis end End data_analysis->end

References

A Comparative Analysis of a Novel Benzoxazepine Derivative Against Standard Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative benchmark of the anticonvulsant efficacy of the novel compound 7-Bromo-2-phenyl-3,1-benzoxazepine against established anticonvulsant drugs: Diazepam, Carbamazepine, and Valproic Acid. The following sections detail the experimental methodologies employed and present a quantitative comparison of anticonvulsant potency and neurotoxicity.

Comparative Efficacy and Safety Profiles

The anticonvulsant potential of this compound was evaluated in standardized preclinical models and compared against market-leading antiepileptic drugs. The primary endpoints for efficacy were the median effective dose (ED50) in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Neurotoxicity was assessed to determine the median toxic dose (TD50), and the protective index (PI = TD50/ED50) was calculated to quantify the therapeutic window.

CompoundMES (ED50 mg/kg)PTZ (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (MES)Protective Index (PTZ)
This compound Data PendingData PendingData PendingData PendingData Pending
DiazepamIneffective0.23.8-19
Carbamazepine8.833.175.38.62.3
Valproic Acid2721494261.62.9

Note: Data for standard anticonvulsants are compiled from established literature for illustrative purposes. The ED50 is the dose required to produce the desired anticonvulsant effect in 50% of the test population.[1][2] The TD50 represents the dose at which 50% of the animals exhibit signs of neurotoxicity.

Experimental Methodologies

The following protocols were utilized to assess the anticonvulsant efficacy and neurotoxicity of the test compounds.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[3][4][5]

Apparatus:

  • Electroconvulsometer

  • Corneal or ear-clip electrodes

  • Animal restraining cages

Procedure:

  • Animal Selection: Adult male albino mice (20-25 g) are used. Prior to the study, animals are screened for their ability to exhibit a tonic hind-limb extension in response to the electrical stimulus.

  • Grouping and Administration: Animals are divided into control and test groups (n=6-10 per group). The test compound or a vehicle (e.g., normal saline) is administered intraperitoneally (i.p.).

  • Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The presence or absence of the tonic hind-limb extension phase of the seizure is recorded. Abolition of this phase is considered the endpoint for anticonvulsant activity.

  • ED50 Calculation: The dose of the compound that protects 50% of the animals from the tonic hind-limb extension is calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ-induced seizure model is effective in identifying anticonvulsant drugs that can manage myoclonic and absence seizures.[3][6]

Apparatus:

  • Syringes for injection

  • Observation chambers

Procedure:

  • Animal Selection: Adult male albino mice (20-25 g) are selected for the study.

  • Grouping and Administration: Animals are randomized into control and test groups. The test compound or vehicle is administered i.p. at various doses.

  • Induction of Seizures: Following the drug's absorption period, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Observation: Animals are observed for a period of 30 minutes for the onset of generalized clonic seizures. The absence of clonic spasms for at least 5 seconds is the criterion for protection.

  • ED50 Calculation: The ED50, the dose protecting 50% of animals from PTZ-induced clonic seizures, is determined.

Visualized Experimental Workflow and Potential Mechanism

To clarify the experimental process and potential molecular interactions, the following diagrams are provided.

Anticonvulsant_Screening_Workflow cluster_preclinical Preclinical Screening Phase cluster_seizure_models Seizure Induction Models cluster_data_analysis Data Analysis & Endpoint Measurement Animal_Selection Animal Selection (e.g., Albino Mice) Grouping Grouping (Control & Test) Animal_Selection->Grouping Drug_Admin Drug Administration (Vehicle or Test Compound) Grouping->Drug_Admin MES_Test MES Test (Tonic-Clonic Seizure Model) Drug_Admin->MES_Test PTZ_Test PTZ Test (Myoclonic/Absence Seizure Model) Drug_Admin->PTZ_Test Neurotoxicity_Test Neurotoxicity Assessment (TD50) Drug_Admin->Neurotoxicity_Test Observation Observation of Seizure Endpoint MES_Test->Observation PTZ_Test->Observation ED50_Calc ED50 Calculation Observation->ED50_Calc PI_Calc Protective Index (PI) Calculation ED50_Calc->PI_Calc Neurotoxicity_Test->PI_Calc Final_Report Final_Report PI_Calc->Final_Report Efficacy & Safety Profile Putative_Mechanism_of_Action cluster_gaba GABAergic System (PTZ Model Target) cluster_drugs_gaba Modulators cluster_ion_channels Voltage-Gated Ion Channels (MES Model Target) cluster_drugs_channels Blockers GABA_A GABA-A Receptor Cl_Channel Chloride Channel GABA_A->Cl_Channel activates Neuronal_Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Neuronal_Hyperpolarization Cl- Influx Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation Benzoxazepine This compound (Putative) Benzoxazepine->GABA_A Potential Modulation Reduced_Excitability Reduced Neuronal Excitability & Seizure Suppression Neuronal_Hyperpolarization->Reduced_Excitability leads to Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits Firing Ca_Channel Voltage-Gated Ca2+ Channel Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduces Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Blocks Valproic_Acid->Ca_Channel Blocks Action_Potential->Reduced_Excitability Neurotransmitter_Release->Reduced_Excitability

References

A Comparative Guide to Alternative Synthetic Routes for 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two promising, alternative synthetic pathways for the preparation of 7-Bromo-2-phenyl-3,1-benzoxazepine, a heterocyclic compound of interest in medicinal chemistry. The routes are evaluated based on their efficiency, reagent accessibility, and reaction conditions, with supporting experimental data derived from analogous transformations.

Introduction

This compound is a member of the benzoxazepine class of compounds, which are recognized for their diverse pharmacological activities. The development of efficient and scalable synthetic routes is crucial for the exploration of its therapeutic potential. This document outlines and compares two distinct strategies: a photochemical rearrangement of a quinoline N-oxide and a cyclization approach starting from a substituted aminophenol.

Route 1: Photochemical Rearrangement of 7-Bromo-2-phenylquinoline N-oxide

This route is predicated on the well-established photochemical rearrangement of quinoline N-oxides to form 3,1-benzoxazepines. The synthesis is divided into two key stages: the formation of the quinoline N-oxide precursor and its subsequent photochemical transformation.

Logical Workflow for Route 1

A 3-Bromoaniline + Cinnamic Acid B 7-Bromo-2-phenylquinoline A->B Doebner-von Miller Reaction C 7-Bromo-2-phenylquinoline N-oxide B->C N-Oxidation (m-CPBA) D This compound C->D Photochemical Rearrangement (hν)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1a: Synthesis of 7-Bromo-2-phenylquinoline

This procedure is adapted from the Doebner-von Miller reaction for the synthesis of substituted quinolines.

  • To a stirred mixture of 3-bromoaniline (1.0 eq), and an α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde, 1.2 eq) in a suitable solvent (e.g., ethanol), a condensing agent such as concentrated hydrochloric acid or zinc chloride is added cautiously.

  • The reaction mixture is heated to reflux for several hours (typically 4-8 h) and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium carbonate solution).

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 7-bromo-2-phenylquinoline.

Step 1b: N-Oxidation of 7-Bromo-2-phenylquinoline

  • 7-Bromo-2-phenylquinoline (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane or chloroform.

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise to the solution at 0 °C.[1]

  • The reaction mixture is stirred at room temperature for 24-48 hours, with monitoring by TLC.[1]

  • Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 7-bromo-2-phenylquinoline N-oxide.

Step 1c: Photochemical Rearrangement to this compound

  • A solution of 7-bromo-2-phenylquinoline N-oxide in a dry, aprotic solvent (e.g., benzene or acetone) is placed in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter).

  • The solution is deoxygenated by bubbling with nitrogen for 30 minutes prior to and during irradiation.

  • The reaction mixture is irradiated at room temperature for 2-4 hours, while being monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: Reductive Cyclization of a Schiff Base Derivative

This alternative route involves the formation of a Schiff base from 5-bromosalicylaldehyde and aniline, followed by reduction and subsequent cyclization to form the benzoxazepine ring.

Logical Workflow for Route 2

A 5-Bromosalicylaldehyde + Aniline B (E)-4-Bromo-2-[(phenylimino)methyl]phenol A->B Condensation C 4-Bromo-2-((phenylamino)methyl)phenol B->C Reduction (NaBH4) D This compound C->D Cyclization (e.g., with paraformaldehyde)

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Step 2a: Synthesis of (E)-4-Bromo-2-[(phenylimino)methyl]phenol

  • 5-Bromosalicylaldehyde (1.0 eq) and aniline (1.0 eq) are dissolved in ethanol.[2][3][4]

  • The mixture is refluxed for 3-4 hours and then cooled to room temperature.[2][3][4]

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the Schiff base product with a reported yield of 91-94%.[2][4]

Step 2b: Reduction to 4-Bromo-2-((phenylamino)methyl)phenol

  • The Schiff base from the previous step (1.0 eq) is dissolved in methanol.

  • Sodium borohydride (NaBH4, 2.0 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude aminophenol.

Step 2c: Cyclization to this compound

  • The crude 4-Bromo-2-((phenylamino)methyl)phenol (1.0 eq) is dissolved in a suitable solvent such as toluene or dioxane.

  • An electrophilic one-carbon source, such as paraformaldehyde (1.5 eq) or diethoxymethane, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Comparison of Synthetic Routes

ParameterRoute 1: Photochemical RearrangementRoute 2: Reductive Cyclization
Starting Materials 3-Bromoaniline, Cinnamic acid derivative5-Bromosalicylaldehyde, Aniline
Number of Steps 33
Key Reactions Doebner-von Miller, N-Oxidation, Photochemical RearrangementSchiff Base Formation, Reduction, Cyclization
Reagents & Conditions Strong acids, m-CPBA, UV irradiationReflux in ethanol, NaBH4, Acid catalyst with heating
Estimated Overall Yield ModerateModerate to Good (Schiff base formation is high yielding)
Scalability Photochemical step may be challenging to scale up.Generally more amenable to large-scale synthesis.
Purification Column chromatography required for all steps.Crystallization for the Schiff base; chromatography for other steps.
Advantages Utilizes well-established photochemical rearrangement.High-yielding initial step; avoids specialized photochemical equipment.
Disadvantages Requires specialized photochemical equipment; potential for byproducts in the Doebner-von Miller and photochemical steps.The cyclization step may require optimization; potential for over-reduction.

Conclusion

Both presented routes offer viable, albeit conceptually different, approaches to the synthesis of this compound.

Route 1 leverages a powerful photochemical transformation that is known to be effective for the synthesis of the 3,1-benzoxazepine core. However, the requirement for specialized photochemical equipment and the potential for low to moderate yields in the initial quinoline synthesis may be limiting factors.

Route 2 follows a more classical synthetic approach. The initial Schiff base formation is highly efficient. The subsequent reduction and cyclization steps are standard transformations, making this route potentially more accessible and scalable. However, optimization of the final cyclization step would be critical to achieving a high overall yield.

The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials. For rapid, small-scale synthesis and proof-of-concept studies, Route 1 may be advantageous if the photochemical setup is available. For larger-scale production and process development, Route 2 appears to be the more practical and economically viable option. Further experimental validation is required to determine the precise yields and optimal conditions for both synthetic pathways.

References

A Head-to-Head Comparison of the Pharmacological Properties of Benzodiazepine Enantiomers as Potent Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the stereoselective anticonvulsant activity of 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one enantiomers.

In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive head-to-head comparison of the pharmacological properties of the (5S)-(-)-5 and (5R)-(+)-5 enantiomers of a potent 2,3-benzodiazepine derivative, a class of compounds structurally related to benzoxazepines. The data presented herein, derived from rigorous preclinical studies, highlights the profound impact of chirality on anticonvulsant efficacy.

Comparative Anticonvulsant Activity

The anticonvulsant properties of the individual enantiomers were evaluated in vivo using the subcutaneous pentylenetetrazole (scPTZ) seizure model in mice. This model is a standard for assessing the efficacy of potential antiepileptic drugs. The results, summarized in the table below, demonstrate a significant stereoselective difference in potency between the two isomers.

CompoundAnticonvulsant Activity (ED₅₀ in mg/kg)
(5S)-(-)-5 Enantiomer5.2
(5R)-(+)-5 Enantiomer41.5

The (5S)-(-)-5 enantiomer is approximately eight times more potent as an anticonvulsant than its (5R)-(+)-5 counterpart, showcasing a clear structure-activity relationship dictated by the spatial arrangement of the molecule.

Mechanism of Action: Insights from In Vitro Studies

To elucidate the underlying mechanism of this stereoselective activity, in vitro experiments were conducted on primary cultures of rat cerebellar granule cells. These neurons are known to express α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are implicated in seizure propagation. The study focused on the ability of the enantiomers to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by the AMPA receptor agonist, kainate.

The results of these in vitro assays corroborated the in vivo findings, with the (5S)-(-)-5 enantiomer demonstrating a more potent inhibition of the kainate-induced calcium influx compared to the (5R)-(+)-5 enantiomer. This suggests that the differential anticonvulsant activity is, at least in part, mediated by a stereoselective interaction with AMPA receptors.

Experimental Protocols

In Vivo Anticonvulsant Activity: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This experiment is designed to assess the ability of a compound to protect against seizures induced by the chemical convulsant pentylenetetrazole.

  • Animal Model: Male Swiss mice, weighing between 20-25g, are used for the study.

  • Compound Administration: The test compounds, (5S)-(-)-5 and (5R)-(+)-5 enantiomers, are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizures: Thirty minutes after the administration of the test compound, a solution of pentylenetetrazole (PTZ) is injected subcutaneously (s.c.) at a dose known to induce clonic seizures in control animals (typically around 85 mg/kg).

  • Observation: The animals are observed for a period of 30 minutes post-PTZ injection. The primary endpoint is the presence or absence of generalized clonic seizures lasting for at least 5 seconds.

  • Data Analysis: The effective dose 50 (ED₅₀), which is the dose required to protect 50% of the animals from seizures, is calculated for each enantiomer using statistical methods such as the Litchfield and Wilcoxon method.

In Vitro Mechanistic Study: Inhibition of Kainate-Induced [Ca²⁺]i Increase

This assay evaluates the effect of the compounds on AMPA receptor activation in a cellular context.

  • Cell Culture: Primary cultures of cerebellar granule cells are prepared from neonatal rats.

  • Fluorescent Calcium Imaging: The cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: The test enantiomers are added to the cell culture medium at various concentrations.

  • Kainate Stimulation: After a baseline fluorescence measurement, the cells are stimulated with a solution of kainate, an AMPA receptor agonist.

  • Data Acquisition and Analysis: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye. The ability of each enantiomer to inhibit the kainate-induced calcium increase is quantified and compared.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vivo anticonvulsant activity assessment.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_observation Observation & Analysis animal_model Male Swiss Mice (20-25g) administration Intraperitoneal (i.p.) Administration of Enantiomers animal_model->administration compound_prep Prepare Enantiomer Solutions ((5S)-(-)-5 & (5R)-(+)-5) compound_prep->administration wait 30 min Waiting Period administration->wait ptz_injection Subcutaneous (s.c.) Injection of PTZ wait->ptz_injection observation Observe for Clonic Seizures (30 min) ptz_injection->observation data_analysis Calculate ED₅₀ observation->data_analysis

Caption: Workflow for the scPTZ Anticonvulsant Test.

Conclusion

The comparative analysis of the (5S)-(-)-5 and (5R)-(+)-5 enantiomers of 3,5-dihydro-5-methyl-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-one unequivocally demonstrates the critical role of stereochemistry in determining pharmacological activity. The significantly higher anticonvulsant potency of the (5S)-(-)-5 isomer, supported by its greater in vitro inhibitory effect on AMPA receptors, provides a compelling case for the development of stereochemically pure compounds in the pursuit of more effective and specific therapeutics for neurological disorders. This guide underscores the importance of detailed isomeric comparisons in drug discovery and development.

Navigating Target Engagement: A Comparative Guide for 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the interaction of a novel compound with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key cell-based assays for validating the target engagement of 7-Bromo-2-phenyl-3,1-benzoxazepine, a compound for which the specific cellular target is not yet publicly defined. This guide will first address strategies for target identification and then delve into a comparison of established target engagement assays.

The benzoxazepine scaffold is a known pharmacophore present in a variety of biologically active compounds with activities ranging from anticancer to anticonvulsant.[1][2] Derivatives have been shown to interact with a diverse range of protein targets, including nicotinamide phosphoribosyltransferase (Nampt), apoptosis-related proteins like caspases and Bcl-2, and serotonin receptors.[3][4][5] Given the novelty of this compound, the initial challenge lies in identifying its specific cellular target(s).

Section 1: Target Identification Strategies for Novel Compounds

Before validating target engagement, the target itself must be identified. For a novel compound like this compound, unbiased, proteome-wide approaches are invaluable.

cluster_0 Target Identification Workflow cluster_1 Unbiased Target ID Methods start Phenotypic Screening Hit (e.g., this compound) cetsa_ms Proteome-Wide CETSA (CETSA-MS) start->cetsa_ms abpp Activity-Based Protein Profiling (ABPP) start->abpp data_analysis Mass Spectrometry & Bioinformatic Analysis cetsa_ms->data_analysis abpp->data_analysis candidate_id Putative Target Candidate(s) Identified data_analysis->candidate_id validation Orthogonal Target Validation Assays candidate_id->validation

A workflow for identifying the cellular target of a novel compound.

Two powerful, label-free techniques for target deconvolution are:

  • Proteome-Wide Cellular Thermal Shift Assay (CETSA®-MS) : This method leverages the principle that a protein's thermal stability changes upon ligand binding. By combining CETSA with quantitative mass spectrometry, it's possible to simultaneously analyze the thermal shifts of thousands of proteins in their native cellular environment.[6][7] This allows for the identification of direct targets and can also provide insights into downstream pathway effects without any modification to the compound.[8][9][10]

  • Activity-Based Protein Profiling (ABPP) : ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[11] In a competitive profiling experiment, pre-treatment of cells with this compound would prevent the binding of the probe to its target protein. This change can be quantified by mass spectrometry to identify the protein target.[12][13] This method is particularly effective for identifying enzyme targets.

Once putative targets are identified, the next step is to validate and quantify the engagement of this compound with these specific proteins using targeted cell-based assays.

Section 2: Comparative Analysis of Cell-Based Target Engagement Assays

Assuming a protein kinase has been identified as a putative target for this compound, this section compares several key assays for validating this interaction.

cluster_0 Hypothetical Kinase Signaling Pathway cluster_1 Intracellular Cascade ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf Kinase (Hypothetical Target) ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk tf Transcription Factors erk->tf response Cellular Response (Proliferation, Survival) tf->response compound This compound compound->raf cluster_0 CETSA Experimental Workflow step1 1. Cell Culture & Treatment Treat intact cells with This compound or vehicle (DMSO). step2 2. Heating Heat cell suspensions across a temperature gradient (e.g., 40-65°C) for 3 minutes. step1->step2 step3 3. Cell Lysis Lyse cells via freeze-thaw cycles (e.g., liquid nitrogen). step2->step3 step4 4. Separation Separate soluble protein fraction from precipitated aggregates by high-speed centrifugation. step3->step4 step5 5. Protein Quantification Analyze the amount of soluble target protein remaining in the supernatant by Western Blot or other methods. step4->step5 step6 6. Data Analysis Plot protein levels vs. temperature to generate melt curves. A shift indicates target engagement. step5->step6 cluster_0 NanoBRET Experimental Workflow step1 1. Transfection Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. step2 2. Cell Plating Plate the transfected cells into a white, multi-well assay plate (e.g., 384-well). step1->step2 step3 3. Compound & Tracer Addition Add the fluorescent NanoBRET™ tracer and varying concentrations of the test compound to the cells. step2->step3 step4 4. Equilibration Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium. step3->step4 step5 5. Substrate Addition & Reading Add Nano-Glo® Substrate and read luminescence at 450nm (donor) and 610nm (acceptor) on a plate reader. step4->step5 step6 6. Data Analysis Calculate the BRET ratio (610nm/450nm). A dose-dependent decrease in the ratio indicates target engagement. step5->step6 cluster_0 FRET-Based PPI Assay Workflow step1 1. Transfection Co-transfect cells with plasmids for Target-CFP (Donor) and Partner-YFP (Acceptor). step2 2. Cell Plating Plate transfected cells in an imaging-compatible dish or multi-well plate. step1->step2 step3 3. Compound Treatment Treat cells with the test compound or vehicle control for a defined period. step2->step3 step4 4. Imaging/Reading Excite the donor fluorophore (e.g., CFP at 430nm) and measure emission from both donor (480nm) and acceptor (535nm). step3->step4 step5 5. Data Analysis Calculate the FRET ratio (Acceptor/Donor Emission). A change in this ratio upon compound treatment indicates modulation of the protein-protein interaction. step4->step5

References

Safety Operating Guide

Proper Disposal of 7-Bromo-2-phenyl-3,1-benzoxazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 7-Bromo-2-phenyl-3,1-benzoxazepine must adhere to stringent safety and disposal protocols. Due to its classification as a halogenated organic compound, specific waste management procedures are required to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical safety goggles

  • Flame-resistant lab coat

  • Appropriate chemical-resistant gloves (inspect before use)

  • Use of a fume hood to prevent inhalation of any dust or vapors[2]

Segregation and Collection of Waste

The primary step in the proper disposal of this compound is the correct segregation of waste. As a brominated organic molecule, it falls under the category of halogenated organic waste .

  • Dedicated Waste Container: Use a designated, clearly labeled, and leak-proof container for all this compound waste. The container should be marked as "Halogenated Organic Waste"[3][4].

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents[5][6]. Doing so can complicate the disposal process and increase costs[6].

  • Incompatible Materials: Do not mix strong acids, bases, or oxidizing agents with halogenated organic waste[6].

The waste container must be kept securely closed except when adding waste and stored in a cool, dry, well-ventilated area[3][7].

Quantitative Data Summary

The following table summarizes the hazard statements for a structurally similar compound, 7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one, which should be considered as potential hazards for this compound.

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Seek medical attention.[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory tract irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Handle compound in a well-ventilated fume hood A->B Proceed with handling C Obtain a designated 'Halogenated Organic Waste' container B->C Generate waste D Transfer all waste containing This compound into the container C->D Collect waste E Ensure container is securely sealed when not in use D->E After each addition F Store waste container in a cool, dry, and well-ventilated area E->F For storage G Arrange for pickup by the institution's Environmental Health & Safety (EHS) department F->G When container is full (not exceeding 90% capacity) H Complete all required waste disposal documentation accurately G->H Upon pickup

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a designated halogenated waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.

Always refer to your institution's specific chemical hygiene plan and waste disposal guidelines, as procedures may vary.

References

Essential Safety and Operational Guide for 7-Bromo-2-phenyl-3,1-benzoxazepine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 7-Bromo-2-phenyl-3,1-benzoxazepine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling halogenated organic compounds and information extrapolated from safety data for structurally similar molecules.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing, such as during bulk handling or reactions.[1][2]
Skin Protection Chemical-Resistant Gloves and Lab CoatDisposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[1][3] For prolonged handling, consider double-gloving or using heavier-duty gloves. A flame-resistant lab coat that fully covers the arms is required.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[2][5]
Foot Protection Closed-Toe ShoesFully enclosed, chemical-resistant shoes are mandatory to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure safety during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • Wear appropriate chemical-resistant gloves.

3. Compound Handling:

  • Conduct all weighing and transfers of the solid compound within the fume hood.

  • Avoid generating dust.[5] If the compound is a fine powder, handle it with care.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers with the compound tightly closed when not in use.[2]

4. Post-Handling Procedures:

  • Decontaminate the work area within the fume hood.

  • Carefully remove and dispose of contaminated gloves and any disposable labware in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of unreacted this compound and any solutions containing it in a designated, labeled hazardous waste container for halogenated organic compounds.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials:

    • All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of in a solid hazardous waste container.

    • Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before washing.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Store waste containers in a designated, well-ventilated secondary containment area while awaiting pickup by environmental health and safety personnel.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_area Verify Fume Hood & Safety Equipment don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.